1-Bromo-3,5-diiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWRDOTWLACTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617204 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149428-64-8 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring one bromine and two iodine atoms, provides multiple reactive sites with differential reactivity. This allows for selective and sequential functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and key reactions, and its applications in the field of drug discovery and development.
Core Chemical and Physical Properties
This compound is a solid at room temperature. The presence of three heavy halogen atoms on the benzene ring significantly influences its physical properties, such as its high molecular weight and density. It is generally soluble in common organic solvents and insoluble in water.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| CAS Number | 149428-64-8 | [1] |
| Melting Point | 140 °C | |
| Boiling Point (Predicted) | 341.0 ± 32.0 °C | |
| Density (Predicted) | 2.729 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |
| Appearance | Solid |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region. Due to the substitution pattern, distinct signals for the aromatic protons would be anticipated.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the substituted benzene ring. The carbon atoms attached to the halogens will exhibit distinct chemical shifts.
-
FT-IR: The infrared spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-Br and C-I stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the loss of halogen atoms.[3][4]
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a multi-step synthesis can be adapted from established procedures for similar tri-halogenated benzenes, such as the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline.[5][6] Furthermore, its utility as a building block is primarily demonstrated through cross-coupling reactions.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Br bond. This allows for sequential functionalization.
Objective: To perform a selective Suzuki-Miyaura coupling at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the arylboronic acid (1.1 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.
Applications in Drug Development
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents.[7] The ability to introduce different substituents regioselectively makes it an important precursor for creating diverse chemical libraries for high-throughput screening.
Halogenated aromatic compounds are key components in many active pharmaceutical ingredients (APIs). They are often used to synthesize kinase inhibitors, which are a major class of targeted cancer therapies.[8][9] The carbon-halogen bonds provide handles for constructing the complex molecular architectures required for potent and selective inhibition of protein kinases.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from this compound to a potential kinase inhibitor scaffold.
Caption: A logical workflow from this compound to a potential drug candidate.
Signaling Pathway Context
The scaffolds synthesized from this compound can be designed to target key signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target the RAS-RAF-MEK-ERK pathway, which is frequently mutated in various cancers.
Caption: Inhibition of the RAF kinase in a signaling pathway by a synthesized inhibitor.
Safety and Handling
This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity at the halogenated positions allows for controlled, sequential modifications, making it an invaluable tool for the construction of complex molecular architectures found in many drug candidates. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of novel therapeutics.
References
- 1. This compound | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-3-iodo- [webbook.nist.gov]
- 5. medium.com [medium.com]
- 6. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene: A Versatile Building Block for Chemical and Pharmaceutical Innovation
CAS Number: 149428-64-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3,5-diiodobenzene, a key intermediate in organic synthesis. Due to its unique tri-halogenated structure, this compound offers a platform for sequential and site-selective reactions, making it a valuable tool in the development of complex molecules, including pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its potential role in the synthesis of bioactive compounds.
Core Chemical and Physical Properties
This compound is a halogenated aromatic compound that is typically a solid at room temperature. Its structure, featuring one bromine and two iodine atoms on a benzene ring, provides multiple reactive sites for various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149428-64-8 | [1] |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (typical) | General Knowledge |
| Purity | Often >97% | [2] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.0 ppm (m, 3H). The aromatic protons are expected to appear as a complex multiplet in this region. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 90-140 ppm. Signals for carbon atoms attached to iodine are expected around 90-100 ppm, the carbon attached to bromine around 120-125 ppm, and the other aromatic carbons between 130-140 ppm. |
| FT-IR (KBr) | ν (cm⁻¹) 3100-3000 (C-H aromatic stretch), 1550-1400 (C=C aromatic stretch), 1050-1000 (C-Br stretch), 800-600 (C-I stretch). |
| Mass Spectrometry (EI) | m/z (%): 408 [M]⁺, 329 [M-Br]⁺, 281 [M-I]⁺, 202 [M-I-Br]⁺, 154 [M-2I]⁺, 75 [C₆H₃]⁺. The fragmentation pattern is expected to show sequential loss of the halogen atoms, with the loss of iodine being the most facile. |
Synthesis of this compound: An Experimental Protocol
A plausible and efficient synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 3,5-diiodoaniline. The following is a detailed experimental protocol based on well-established procedures for similar transformations.
Materials:
-
3,5-diiodoaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask, dissolve 3,5-diiodoaniline (1 equivalent) in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Heat this solution to 60-70 °C. Add the cold diazonium salt solution dropwise to the hot CuBr solution. Vigorous nitrogen evolution should be observed.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a non-polar eluent such as hexane.
Applications in Organic Synthesis: Selective Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds (C-I > C-Br) in this compound allows for selective functionalization, making it a highly valuable building block in the synthesis of complex molecules.[2]
1. Selective Sonogashira Coupling at the C-I Positions
The more reactive C-I bonds can be selectively coupled with terminal alkynes under palladium-copper catalysis, leaving the C-Br bond intact for subsequent transformations.
Experimental Protocol:
-
Materials: this compound, terminal alkyne (2.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), triethylamine (TEA), and a suitable solvent like THF or DMF.
-
Procedure: To a solution of this compound and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂, CuI, and TEA. Degas the mixture and stir at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
2. Subsequent Suzuki Coupling at the C-Br Position
The remaining C-Br bond can then be subjected to a Suzuki coupling reaction with a boronic acid to introduce a different aryl or vinyl group.
Experimental Protocol:
-
Materials: The product from the Sonogashira coupling, an arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents), and a solvent system like toluene/ethanol/water.
-
Procedure: Combine the bromo-diyne substrate, arylboronic acid, Pd(PPh₃)₄, and the base in the solvent system. Degas the mixture and heat to reflux until the reaction is complete. After cooling, perform an aqueous work-up, extract the product, and purify by column chromatography.
Role in Drug Discovery: Synthesis of a Potential Kinase Inhibitor Scaffold
Halogenated aromatic compounds are crucial intermediates in the synthesis of various bioactive molecules, including kinase inhibitors. The following workflow illustrates how this compound could be utilized to synthesize a substituted phenyl-thiazole scaffold, a common motif in kinase inhibitors.[3]
References
In-Depth Technical Guide to 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties and a detailed synthesis protocol for 1-Bromo-3,5-diiodobenzene, a key intermediate in organic synthesis.
Core Molecular Data
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrI₂. Its molecular structure is foundational for the development of more complex molecules in medicinal chemistry and materials science.
Molecular Weight Breakdown
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Contribution ( g/mol ) |
| Carbon | C | 12.011 | 6 | 72.066 |
| Hydrogen | H | 1.008 | 3 | 3.024 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Iodine | I | 126.904 | 2 | 253.808 |
| Total | 408.802 |
The experimentally determined and commonly cited molecular weight is 408.8 g/mol .[1][2][3]
Synthesis of this compound: An Experimental Protocol
The following is a representative multi-step synthesis protocol for this compound, adapted from established methods for analogous halogenated benzenes. This synthesis involves the protection of an aniline derivative, followed by sequential halogenation and subsequent deamination.
Materials and Reagents
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Bromine
-
Iodine Monochloride
-
Sodium Bisulfite (saturated solution)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Sodium Nitrite
-
Diethyl Ether
-
Magnesium Sulfate
-
Methanol
Step-by-Step Procedure
-
Acetylation of Aniline:
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for 1 hour.
-
Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Bromination of Acetanilide:
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while stirring.
-
Continue stirring for 30 minutes after the addition is complete.
-
Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.
-
Collect the product by vacuum filtration and wash with water.
-
-
Iodination of 4-Bromoacetanilide:
-
Suspend the 4-bromoacetanilide in a mixture of glacial acetic acid and water.
-
Add iodine monochloride solution dropwise to the stirred suspension.
-
Heat the mixture to approximately 90°C until the dark purple color disappears, adding saturated sodium bisulfite solution if necessary to decolorize.
-
Cool the mixture in an ice bath to precipitate the 4-bromo-2,6-diiodoacetanilide.
-
Collect the solid by vacuum filtration and wash with cold 33% acetic acid, followed by cold water.
-
-
Hydrolysis of 4-Bromo-2,6-diiodoacetanilide:
-
Combine the 4-bromo-2,6-diiodoacetanilide with ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1 hour to hydrolyze the amide.
-
Cool the reaction mixture and pour it over ice to precipitate the 4-bromo-2,6-diiodoaniline hydrochloride.
-
Neutralize with a base (e.g., sodium hydroxide solution) to obtain the free aniline.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Deamination of 4-Bromo-2,6-diiodoaniline:
-
Dissolve the 4-bromo-2,6-diiodoaniline in absolute ethanol.
-
Add concentrated sulfuric acid dropwise while stirring in an ice bath.
-
Add powdered sodium nitrite in portions, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and then heat gently to complete the deamination.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the ether extract with water and dry over magnesium sulfate.
-
Evaporate the diethyl ether to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound from aniline.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound with the IUPAC name This compound .[1] This symmetrically substituted benzene derivative serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring three distinct halogen atoms, offers multiple reactive sites for the construction of complex molecular architectures through various coupling and substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| CAS Number | 149428-64-8 | [1] |
| Melting Point | 140 °C | |
| Boiling Point (Predicted) | 341.0 ± 32.0 °C | |
| Density (Predicted) | 2.729 g/cm³ |
Experimental Protocols
Proposed Synthesis via Sandmeyer Reaction
This protocol is a generalized procedure based on the well-established Sandmeyer reaction methodology.[2][3][4] Researchers should optimize the specific quantities and reaction conditions.
Objective: To synthesize this compound from 3,5-diiodoaniline.
Materials:
-
3,5-diiodoaniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Suitable solvent for recrystallization (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Diazotization of 3,5-diiodoaniline:
-
In a flask, dissolve a measured quantity of 3,5-diiodoaniline in a cooled solution of hydrobromic acid. The flask should be kept in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The addition rate should be controlled to keep the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution should be observed. The addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery of the product.
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent should be determined experimentally to achieve good recovery of pure crystals.
-
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of similar compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's C₂ᵥ symmetry.
-
H-2 and H-6 protons: These two protons are chemically equivalent and are expected to appear as a single signal, likely a doublet due to coupling with the H-4 proton.
-
H-4 proton: This proton is unique and is expected to appear as a triplet due to coupling with the two equivalent H-2 and H-6 protons.
The chemical shifts of these protons will be in the aromatic region (typically 7.0-8.0 ppm) and will be influenced by the electron-withdrawing effects of the three halogen substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
-
C-1 (carbon bearing bromine): The chemical shift will be influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone.[5]
-
C-3 and C-5 (carbons bearing iodine): These two carbons are equivalent and will show a single signal. The "heavy atom effect" of iodine is even more pronounced than that of bromine, leading to a significant upfield shift.[5]
-
C-2 and C-6 (carbons bearing hydrogen): These two carbons are equivalent and will show a single signal.
-
C-4 (carbon bearing hydrogen): This carbon will show a distinct signal.
The signals for the carbons directly attached to the halogens will generally be weaker than those of the protonated carbons.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for a substituted benzene ring. Key expected peaks include:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
-
C-H in-plane and out-of-plane bending: These vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹). The pattern of the out-of-plane bending bands can often be used to determine the substitution pattern of the benzene ring.
-
C-Br and C-I stretching: The C-Br stretching vibration is expected in the lower frequency region of the fingerprint region, while the C-I stretching vibration will be at an even lower frequency, often below the standard range of many mid-IR spectrometers.
Mass Spectrometry
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (408.80 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet (M⁺ and M⁺+2) with nearly equal intensities.
-
Fragmentation: The fragmentation pattern will be dominated by the sequential loss of the halogen atoms. The C-I bond is the weakest, so the initial fragmentation is likely the loss of an iodine radical, followed by the loss of the second iodine radical and then the bromine radical.[6]
Signaling Pathways and Experimental Workflows
The primary utility of this compound is as a synthetic intermediate. Its reactivity allows for its incorporation into a wide range of larger molecules, which may then be used to probe or modulate various biological signaling pathways. The specific pathways of interest would depend on the final target molecule being synthesized.
A generalized workflow for a common application of such a building block, a Suzuki cross-coupling reaction, is depicted below. This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds.
This diagram illustrates the key components and steps involved in utilizing a halogenated aromatic compound like this compound in a palladium-catalyzed cross-coupling reaction to form a new C-C bond, a common strategy in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-bromo-3,5-diiodobenzene. Due to the limited availability of direct, peer-reviewed experimental data for this specific compound, the methodologies presented herein are based on established protocols for structurally analogous molecules. This document is intended to serve as a foundational resource for the synthesis, characterization, and potential applications of this compound in research and development.
Overview of the Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the commercially available starting material, 4-bromoaniline. The initial step involves the di-iodination of 4-bromoaniline to yield the key intermediate, 4-bromo-2,6-diiodoaniline. The subsequent and final step is the deamination of this intermediate via a Sandmeyer-type reaction to afford the target molecule, this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic pathway. It is important to note that where experimental data is not available, the values are predicted based on structurally similar compounds.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | CAS Number |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | Off-white to tan solid | 106-40-1 |
| 4-Bromo-2,6-diiodoaniline | C₆H₄BrI₂N | 423.82 | Solid | 89280-77-3 |
| This compound | C₆H₃BrI₂ | 408.80 | Solid | 149428-64-8 |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 (s, 2H), δ 7.5-7.7 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 130-140 (aromatic C), δ 90-100 (C-I) |
| Mass Spec (m/z) | ~409 [M]+ |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are adapted from established procedures for similar transformations and may require optimization.
Step 1: Synthesis of 4-Bromo-2,6-diiodoaniline
This procedure details the di-iodination of 4-bromoaniline using N-iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
4-Bromoaniline
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1.0 equivalent of 4-bromoaniline in anhydrous acetonitrile.
-
To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-bromo-2,6-diiodoaniline.[1]
-
Characterize the product using NMR, IR, and MS to confirm its identity and purity.[1]
Step 2: Synthesis of this compound via Deamination
This protocol describes the deamination of 4-bromo-2,6-diiodoaniline, which is a crucial step to yield the final product. This procedure is adapted from the deamination of the analogous 4-bromo-2-chloro-6-iodoaniline.[2][3]
Materials:
-
4-Bromo-2,6-diiodoaniline
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Dichloromethane (DCM)
-
3 M Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the 4-bromo-2,6-diiodoaniline (1.0 equivalent) in absolute ethanol in a round-bottom flask with stirring.
-
Carefully add concentrated sulfuric acid dropwise to the mixture.
-
Add powdered sodium nitrite (1.1 equivalents) in portions using a powder funnel.
-
Heat the mixture at reflux for a designated period, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a 3 M sodium hydroxide solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Evaporate the solvent via rotary evaporation to obtain the crude this compound.[3]
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrI₂. Its structure, featuring a benzene ring substituted with one bromine and two iodine atoms, makes it a valuable intermediate and building block in organic synthesis. The distinct electronic and steric properties imparted by the different halogen substituents at the 1, 3, and 5 positions offer multiple reactive sites for sequential, site-selective cross-coupling reactions. This unique reactivity profile makes it a sought-after precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. A thorough understanding of its physical properties is essential for its effective handling, storage, and application in synthetic chemistry.
Core Physical Properties
The physical characteristics of this compound are foundational to its use in a laboratory and industrial setting. These properties dictate the conditions required for reactions, purification, and storage.
Data Presentation: Physical Property Summary
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₃BrI₂ |
| Molecular Weight | 408.80 g/mol |
| Physical Form | Solid |
| Melting Point | 140 °C |
| Boiling Point | 341.0 ± 32.0 °C (Predicted) |
| Density | 2.729 g/cm³ |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |
Experimental Protocols
Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments to determine the physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[1]
-
Apparatus Setup: The prepared capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Measurement: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (140 °C). The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[2]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Solubility Assessment
Understanding a compound's solubility is vital for selecting appropriate solvents for reactions, extractions, and purification techniques like recrystallization.
Methodology: Qualitative Solubility Test
-
Preparation: A series of test tubes are prepared, each containing a small, measured amount (e.g., 25 mg) of this compound.
-
Solvent Addition: A measured volume (e.g., 0.75 mL) of a test solvent is added to a test tube in small portions.[3][4] Common solvents for testing include water, ethanol, acetone, diethyl ether, and toluene.
-
Observation: After each addition, the tube is vigorously shaken or agitated.[3][4][5] The compound is classified as "soluble" if a homogeneous solution forms, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid remains as a separate phase.[4]
-
Systematic Testing: This process is repeated for a range of polar and non-polar organic solvents to build a comprehensive solubility profile. Given its halogenated, largely non-polar structure, this compound is expected to be insoluble in water but soluble in various organic solvents.
Logical Workflow: Application in Synthesis
This compound is an important precursor in the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential reactions. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This allows for a stepwise functionalization of the aromatic ring.
The following diagram illustrates a generalized workflow for the sequential functionalization of this compound via two distinct Suzuki coupling reactions.
References
Spectroscopic Analysis of 1-Bromo-3,5-diiodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1-Bromo-3,5-diiodobenzene (C₆H₃BrI₂), a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous halogenated benzene derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.
Core Data Summary
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | t (triplet) | 1H | H-2 |
| ~ 7.6 - 7.8 | d (triplet) | 2H | H-4, H-6 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The chemical shifts are estimations and may vary based on solvent and experimental conditions. The multiplicity is predicted based on the expected coupling between the aromatic protons.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | C-4, C-6 |
| ~ 130 - 135 | C-2 |
| ~ 120 - 125 | C-1 |
| ~ 90 - 95 | C-3, C-5 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: Chemical shifts are estimations. The carbon attached to bromine (C-1) and iodines (C-3, C-5) are expected to be significantly shielded or deshielded.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | C-H aromatic stretching |
| 1550 - 1500 | Medium - Strong | C=C aromatic ring stretching |
| 1450 - 1400 | Medium - Strong | C=C aromatic ring stretching |
| 850 - 750 | Strong | C-H out-of-plane bending (isolated H) |
| 600 - 500 | Medium - Strong | C-I stretching |
| 550 - 450 | Medium - Strong | C-Br stretching |
Sample preparation: KBr pellet or thin film. Note: The exact positions of the C-I and C-Br stretching bands can be influenced by the overall substitution pattern.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 408/410 | ~98 / 100 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 281/283 | Moderate | [M - I]⁺ |
| 202 | Moderate | [M - I - Br]⁺ |
| 154 | Low | [M - 2I]⁺ |
| 75 | High | [C₆H₃]⁺ |
Ionization method: Electron Ionization (EI). Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic doublets for bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the pulse angle (e.g., 30-45°), relaxation delay (e.g., 1-5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set an appropriate relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is needed.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of about 1-10 µg/mL.
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Set the mass analyzer to scan over an appropriate mass range (e.g., m/z 50-500).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Solubility of 1-Bromo-3,5-diiodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3,5-diiodobenzene. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility of the compound based on its structural properties and the behavior of analogous compounds. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Core Concepts: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a halogenated aromatic compound. The benzene ring is nonpolar, while the carbon-halogen bonds (C-Br and C-I) introduce some polarity. However, the symmetrical arrangement of the substituents results in a relatively low overall molecular polarity. Therefore, it is anticipated that this compound will exhibit good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.
Expected Qualitative Solubility Profile
Based on the solubility of similar halogenated benzenes, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.[2]
| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar nature of these solvents can effectively solvate the nonpolar aromatic ring of this compound through van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents have a moderate polarity that can interact with the polarizable halogen atoms while also solvating the nonpolar regions of the molecule.[2] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The polarity of the alcohol can offer some solvation, but the ability to form strong hydrogen bonds with the solute is limited, potentially limiting solubility. |
| Highly Polar | Water | Insoluble | The large, nonpolar aromatic structure of this compound cannot overcome the strong hydrogen bonding network of water, leading to very low solubility.[2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution. This can be achieved by leaving the dish in a fume hood, using a gentle stream of inert gas (e.g., nitrogen), or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound. For high-boiling point solvents, a vacuum desiccator may be necessary.
-
Once the solvent is completely removed, reweigh the evaporating dish or vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish/vial with residue minus the initial tare mass of the empty dish/vial.
-
The solubility can then be calculated in various units, such as:
-
g/L: (mass of residue in g) / (volume of supernatant withdrawn in L)
-
mg/mL: (mass of residue in mg) / (volume of supernatant withdrawn in mL)
-
mol/L (Molarity): (moles of residue) / (volume of supernatant withdrawn in L)
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining solubility.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility tests to obtain precise data relevant to their experimental conditions.
References
Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-Bromo-3,5-diiodobenzene, a halogenated aromatic compound of significant interest in organic synthesis and drug discovery. While a definitive, publicly available crystal structure for this specific molecule has not been reported, this document outlines the established experimental protocols for its determination, presents a representative summary of expected crystallographic data based on analogous compounds, and visualizes the analytical workflow. This guide serves as a foundational resource for researchers seeking to characterize this and similar small molecules.
Introduction
This compound (C₆H₃BrI₂) is a versatile chemical intermediate utilized in the synthesis of complex organic molecules.[1] Its trisubstituted benzene ring offers multiple reactive sites for cross-coupling and other substitution reactions, making it a valuable building block in the development of novel pharmaceuticals and materials. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical properties, reaction kinetics, and potential polymorphs, all of which are critical parameters in drug development and materials science. This guide details the methodologies required to elucidate this structure.
General Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound is definitively achieved through single-crystal X-ray diffraction. The following protocol describes a standard experimental approach.
2.1. Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions for slow crystallization. Common solvents for halogenated aromatics include dichloromethane, chloroform, ethyl acetate, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of this compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent into the primary solvent reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
2.2. Data Collection
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
2.3. Structure Solution and Refinement
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
An initial model of the structure is obtained using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Representative Crystallographic Data
In the absence of a published structure for this compound, the following table summarizes the type of quantitative data that would be obtained from a successful crystallographic analysis. The values are representative of similar halogenated benzene structures.
| Parameter | Representative Value |
| Chemical Formula | C₆H₃BrI₂ |
| Formula Weight | 408.80 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0 - 9.0 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 7.0 - 8.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 600 - 700 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.8 - 3.0 |
| Absorption Coefficient (mm⁻¹) | 9.0 - 10.0 |
| F(000) | 720 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.0 - 28.0 |
| Reflections collected | > 5000 |
| Independent reflections | > 1500 |
| R(int) | < 0.05 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I>2σ(I)] | R₁ < 0.04, wR₂ < 0.10 |
Workflow and Visualization
The logical flow from a synthesized compound to a refined crystal structure is a multi-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.
References
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-3,5-diiodobenzene (CAS No. 149428-64-8), a key intermediate in organic synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a tri-substituted aromatic compound with a molecular formula of C₆H₃BrI₂.[1] Its structure, featuring three different halogen atoms on a benzene ring, makes it a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149428-64-8 | [1] |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 140°C | [4] |
| Boiling Point | 341.0 ± 32.0 °C (Predicted) | [4] |
| InChI Key | WIKWRDOTWLACTF-UHFFFAOYSA-N | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[5] The primary hazards associated with this compound are skin and eye irritation, and it may also cause respiratory irritation.[1][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Pictogram: [3]
Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following precautions should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Engineering Controls
To minimize the risk of inhalation and dermal exposure, the following engineering controls should be in place:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is highly recommended.
-
Eyewash Station and Safety Shower: An eyewash station and a safety shower should be readily accessible in the immediate work area.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored in a dark place under an inert atmosphere at room temperature.[3]
First-Aid Measures
In the event of exposure to this compound, immediate medical attention may be necessary.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid breathing dust and contact with the spilled material.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.
Toxicological Information
-
Acute Toxicity: No specific LD50 or LC50 data are available. The compound is expected to be harmful if swallowed, and inhalation of dust may cause respiratory tract irritation.[5][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Chronic Toxicity: No data available.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[6]
Experimental Protocols: A Representative Application
As a versatile building block, this compound is frequently used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This is a representative protocol and should be adapted and optimized for specific substrates and desired products.
General Suzuki-Miyaura Cross-Coupling Protocol
Objective: To couple an arylboronic acid with this compound at one of the iodine positions.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Safety Workflows
The following diagrams illustrate logical workflows for handling emergencies and planning experiments involving this compound.
Caption: Workflow for handling a spill of this compound.
Caption: Decision tree for responding to an exposure incident.
References
An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-bromo-3,5-diiodobenzene (CAS No. 149428-64-8). This tri-halogenated benzene derivative is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel pharmaceuticals and advanced materials where precise substitution patterns on an aromatic scaffold are required.
Core Properties and Data
This compound is a solid at room temperature. The presence of three halogen atoms, particularly the two heavy iodine atoms, results in a relatively high molecular weight and density. The differential reactivity of the carbon-iodine versus the carbon-bromine bonds is a key feature of this molecule, enabling selective functionalization in various cross-coupling reactions.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 149428-64-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrI₂ | --INVALID-LINK-- |
| Molecular Weight | 408.80 g/mol | --INVALID-LINK-- |
| Melting Point | 140 °C | --INVALID-LINK-- |
| Boiling Point | 341.0 ± 32.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 2.729 g/cm³ (Predicted) | --INVALID-LINK-- |
| Appearance | Off-white powder | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in common organic solvents. | General chemical knowledge |
Table 2: Spectroscopic Data Summary
| Technique | Expected/Predicted Data |
| ¹H NMR | Due to the symmetry of the molecule, two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at C2 and a doublet for the protons at C4 and C6. |
| ¹³C NMR | Four signals are expected in the aromatic region, corresponding to the four unique carbon environments (C1, C2, C3/C5, and C4/C6). The carbons attached to the halogens will show characteristic chemical shifts. |
| Mass Spec (EI) | The molecular ion peak [M]⁺ would be observed at m/z 408, with a characteristic isotopic pattern due to the presence of bromine. Fragmentation would likely involve the sequential loss of the iodine and bromine atoms. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-Br and C-I stretching in the fingerprint region. |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published in top-tier journals, a plausible and efficient route is via the Sandmeyer reaction, starting from the commercially available 3,5-diiodoaniline. This method is analogous to the synthesis of similar polyhalogenated benzenes.
Proposed Synthesis of this compound via Sandmeyer Reaction
This two-step process involves the diazotization of 3,5-diiodoaniline followed by the introduction of the bromine atom using a copper(I) bromide catalyst.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
Step 1: Diazotization of 3,5-diiodoaniline
-
In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-diiodoaniline in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Heat the mixture gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
-
The crude product can be isolated by steam distillation or solvent extraction.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.
Applications in Organic Synthesis: Cross-Coupling Reactions
The presence of both iodo and bromo substituents on the benzene ring makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for a stepwise functionalization of the aromatic ring.
Caption: Sequential cross-coupling workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With this compound, selective coupling at the iodine positions can be achieved under milder conditions, followed by coupling at the bromine position under more forcing conditions.
Experimental Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction at the C-I positions:
-
To a degassed solution of this compound (1.0 eq) and an arylboronic acid (2.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 3.0 eq).
-
Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction mixture and proceed with work-up and purification to isolate the 1-bromo-3,5-diarylbenzene intermediate.
-
-
Reaction at the C-Br position:
-
The isolated 1-bromo-3,5-diarylbenzene can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to yield an unsymmetrical 1,3,5-triarylbenzene.
-
Sonogashira Coupling
The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. Similar to the Suzuki-Miyaura coupling, the C-I bonds of this compound will react preferentially.
Experimental Protocol for Selective Sonogashira Coupling:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (2.2 eq) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress.
-
After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography to obtain the 1-bromo-3,5-bis(alkynyl)benzene.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation. --INVALID-LINK-- Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for a high degree of control in sequential cross-coupling reactions, making it a powerful tool for researchers in drug discovery, materials science, and organic synthesis. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.
An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Bromo-3,5-diiodobenzene (CAS No. 149428-64-8) is a polysubstituted aromatic hydrocarbon featuring a bromine atom and two iodine atoms symmetrically positioned on a benzene ring.[1] This unique arrangement of different halogens imparts distinct reactivity to each position, making it a highly valuable intermediate for the synthesis of complex organic molecules. The presence of multiple reactive sites allows for selective and sequential functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations.[2] Consequently, this compound has emerged as a significant building block in the development of novel pharmaceuticals and advanced materials.[2]
While the historical context of the discovery of many foundational chemical compounds is well-documented, the specific details regarding the first synthesis and the discoverer of this compound are not prominently featured in the readily accessible scientific literature. Its existence and utility are primarily documented in the context of its application in modern organic synthesis. The synthetic methodologies for analogous polyhalogenated benzenes, however, are well-established and provide a clear pathway for its preparation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 149428-64-8 | [1] |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| InChI | InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | [1] |
| InChIKey | WIKWRDOTWLACTF-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C=C1I)I)Br | [1] |
Synthesis of this compound
While a specific historical first synthesis is not documented in available resources, a logical and efficient synthetic route can be devised based on well-established organic chemistry principles, particularly the Sandmeyer reaction. The synthesis of the analogous compound, 1-bromo-3-chloro-5-iodobenzene, from aniline provides a robust template for this process.[3] The proposed synthesis of this compound would likely commence from 3,5-diiodoaniline.
The overall transformation involves the conversion of the amino group of 3,5-diiodoaniline into a diazonium salt, which is then substituted by a bromine atom using a copper(I) bromide catalyst.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on the synthesis of similar compounds and general procedures for the Sandmeyer reaction.
Materials:
-
3,5-diiodoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 3,5-diiodoaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve a specific molar quantity of 3,5-diiodoaniline in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the 3,5-diiodobenzenediazonium salt solution.
Step 2: Sandmeyer Reaction
-
In a separate large beaker, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to approximately 50-60 °C for about 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The three protons on the aromatic ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 2-position is chemically equivalent to the proton at the 6-position, and the proton at the 4-position is unique. This would result in two distinct signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four signals corresponding to the four chemically non-equivalent carbon atoms in the molecule: the carbon attached to bromine, the two carbons attached to iodine, the two carbons attached to hydrogen adjacent to the iodine, and the carbon attached to a hydrogen between the two iodine atoms.
Applications in Research and Development
This compound serves as a versatile platform for the synthesis of a wide array of complex organic molecules. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization. The C-I bond is generally more reactive in many cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various substituents at the 3 and 5 positions while leaving the C-Br bond intact for subsequent transformations.
This stepwise functionalization is highly advantageous in the synthesis of:
-
Pharmaceuticals: Creating libraries of compounds with diverse functionalities for drug discovery programs.
-
Advanced Materials: Designing and synthesizing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control of the molecular architecture is critical.
-
Complex Organic Molecules: Serving as a key intermediate in multi-step total synthesis of natural products and other challenging target molecules.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While the historical details of its discovery remain elusive, its synthesis can be reliably achieved through established methods such as the Sandmeyer reaction. This technical guide provides a comprehensive overview of its properties, a detailed proposed experimental protocol for its synthesis, and highlights its importance in the development of new pharmaceuticals and materials. For researchers and professionals in the chemical sciences, a thorough understanding of this compound's chemistry is essential for leveraging its full potential in innovative research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a versatile building block in organic synthesis, particularly valuable for the construction of complex, multi-substituted aromatic compounds through palladium-catalyzed cross-coupling reactions. Its unique arrangement of three halogen atoms with differential reactivity—two iodine atoms and one bromine atom—allows for programmed, site-selective functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura coupling is a robust and widely used method for synthesizing biaryls, polyaryls, and other conjugated systems.[1] The reactivity of halogens in this reaction generally follows the trend I > Br > Cl, a principle that is fundamental to achieving selectivity with polyhalogenated substrates like this compound.[2] The carbon-iodine (C-I) bonds are significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[3] This reactivity difference enables a stepwise approach to the synthesis of unsymmetrical 1,3,5-trisubstituted benzene derivatives, which are important motifs in pharmaceuticals, materials science, and agrochemicals.
These protocols offer starting points for methodologies ranging from selective mono- and di-arylation at the iodine positions to the complete substitution to form symmetrical and unsymmetrical tri-arylbenzene derivatives.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established principles for selective cross-coupling of polyhaloarenes.[3][4]
Table 1: Selective Mono- and Di-Arylation at the C-I Positions
| Entry | Product | Arylboronic Acid (Equivalents) | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 1-Aryl-3-bromo-5-iodobenzene | 1.1 | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2.0) | Toluene/H₂O | 70-80 | 75-90 |
| 2 | 1,3-Diaryl-5-bromobenzene | 2.2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 80-90 | 70-85 |
Table 2: Stepwise and One-Pot Synthesis of Tri-Arylbenzenes
| Entry | Synthesis Strategy | 1st Coupling (Ar¹B(OH)₂) | 2nd Coupling (Ar²B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Stepwise (Unsymmetrical) | 2.2 equiv | 1.2 equiv | Pd(PPh₃)₄ (3-5) | K₂CO₃ then Cs₂CO₃ | Dioxane/H₂O | 80 then 100-110 | 60-75 (over 2 steps) |
| 2 | One-Pot (Symmetrical) | 3.5 equiv | - | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (4.0) | Toluene/H₂O | 100-110 | 80-95 |
Experimental Protocols
Protocol 1: Selective Mono-Arylation at the Iodine Position
This protocol is designed for the selective coupling of one aryl group at one of the two equivalent iodine positions of this compound.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene, degassed
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and water in a 4:1 ratio.
-
Stir the reaction mixture at 70-80 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aryl-3-bromo-5-iodobenzene derivative.
Protocol 2: Stepwise Synthesis of Unsymmetrical 1,3,5-Tri-Arylbenzenes
This protocol describes a two-step, one-pot procedure for the synthesis of an unsymmetrical tri-arylbenzene by first coupling two equivalents of one arylboronic acid at the iodine positions, followed by coupling a different arylboronic acid at the bromine position.
Step 1: Di-arylation at the Iodine Positions
Reagents and Materials:
-
This compound (1.0 eq)
-
First arylboronic acid (Ar¹B(OH)₂) (2.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cs₂CO₃ (3.0 eq)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the first arylboronic acid, and Cs₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the mixture to 80-90 °C and stir until the mono- and di-iodo starting materials are consumed (monitor by TLC or GC-MS, typically 12-16 hours).
-
Cool the reaction mixture to room temperature.
Step 2: Arylation at the Bromine Position
Reagents and Materials:
-
Reaction mixture from Step 1
-
Second arylboronic acid (Ar²B(OH)₂) (1.2 eq)
-
Additional Pd(dppf)Cl₂ (2 mol%)
-
Additional Cs₂CO₃ (1.5 eq)
Procedure:
-
To the cooled reaction mixture from Step 1, add the second arylboronic acid, additional Pd(dppf)Cl₂, and additional Cs₂CO₃.
-
Increase the temperature to 100-110 °C and stir vigorously.
-
Monitor the reaction for the consumption of the 1,3-diaryl-5-bromobenzene intermediate (typically 12-24 hours).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the unsymmetrical 1,3,5-tri-arylbenzene.
Visualizations
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the stepwise synthesis of unsymmetrical tri-arylbenzenes.
Caption: Principle of selectivity based on halogen reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Sonogashira coupling reactions with 1-bromo-3,5-diiodobenzene. This substrate is a valuable building block in organic synthesis, allowing for the selective introduction of alkynyl moieties. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds enables regioselective functionalization, making it a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The established reactivity hierarchy for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is governed by the relative strengths of the carbon-halogen bonds.[3] This differential reactivity allows for the selective coupling at the more reactive C-I positions of this compound while leaving the C-Br bond intact for potential subsequent transformations.
Regioselective Sonogashira Coupling
Due to the higher reactivity of the C-I bond compared to the C-Br bond, Sonogashira coupling with this compound can be controlled to achieve either mono- or di-alkynylation of the iodo-positions. By carefully controlling the stoichiometry of the alkyne, it is possible to favor the mono-alkynylated product. Using an excess of the alkyne and appropriate reaction conditions will lead to the di-alkynylated product. The bromine atom is significantly less reactive and will typically not participate in the coupling reaction under standard Sonogashira conditions that are selective for iodides.
Data Presentation: Representative Sonogashira Coupling Protocols
The following table summarizes key quantitative data for representative mono- and di-Sonogashira coupling protocols with this compound.
| Parameter | Protocol 1: Mono-alkynylation | Protocol 2: Di-alkynylation |
| This compound | 1.0 equiv | 1.0 equiv |
| Terminal Alkyne | 1.0-1.2 equiv | 2.2-2.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Copper(I) Co-catalyst | CuI (10-20 mol%) | CuI (10-20 mol%) |
| Base | Cs₂CO₃ (7.0 equiv) or TEA (2-3 equiv) | Cs₂CO₃ (7.0 equiv) or TEA (4-6 equiv) |
| Solvent | Toluene or THF | Toluene or THF |
| Temperature | Room Temperature | Room Temperature to 40-50°C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: Regioselective Mono-Sonogashira Coupling
This protocol is designed for the selective mono-alkynylation of this compound at one of the C-I positions.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃) or Triethylamine (TEA)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent (e.g., Toluene).
-
Add the base (e.g., Cs₂CO₃, 7.0 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
To the stirred mixture, add the terminal alkyne (1.0 equiv).
-
In a separate vial, weigh the palladium catalyst, Pd(PPh₃)₄ (10 mol%), and the copper co-catalyst, CuI (20 mol%), and add them to the reaction flask.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24 hours), dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated product.
Protocol 2: Di-Sonogashira Coupling
This protocol is for the di-alkynylation of this compound at both C-I positions.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃) or Triethylamine (TEA)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
To the stirred mixture, add the terminal alkyne (2.2 equiv).
-
In a separate vial, weigh the palladium catalyst, Pd(PPh₃)₄ (10 mol%), and the copper co-catalyst, CuI (20 mol%), and add them to the reaction flask.
-
Seal the flask and stir the reaction mixture at room temperature. Gentle heating to 40-50°C may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC.
-
Follow the workup and purification steps 8-11 from Protocol 1 to isolate the di-alkynylated product.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 1-bromo-3,5-diiodobenzene. This versatile building block allows for selective and sequential C-C bond formation, offering a strategic advantage in the synthesis of complex organic molecules.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] For polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for controlled, site-selective functionalization. This principle is pivotal for the stepwise construction of polysubstituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research.[2]
The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst under milder conditions compared to the more robust C-Br bond. This reactivity difference enables the selective mono- or di-olefination at the iodine positions while leaving the bromine intact for subsequent transformations.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction, adaptable for the selective olefination of this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound | --- |
| Alkene | Styrene, Acrylates, etc. | Electron-deficient alkenes are often more reactive. |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.5-5 mol% loading is common. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Can influence reaction rate and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Typically 1.5-2.5 equivalents. |
| Solvent | DMF, DMAc, NMP, Toluene, Acetonitrile | Anhydrous and degassed solvents are recommended. |
| Temperature | 80-140 °C | Higher temperatures may be needed for less reactive alkenes or the C-Br bond. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
The following protocols are representative examples for the selective Heck reaction of this compound.
Protocol 1: Selective Mono-Heck Reaction at the C-I Position
This protocol is designed for the selective reaction at one of the iodine positions.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous DMF, followed by the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-alkenylated product.
Protocol 2: Selective Di-Heck Reaction at the C-I Positions
This protocol aims for the double Heck reaction at both iodine positions.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 2.2-2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03-0.05 equiv, 3-5 mol%)
-
Triphenylphosphine (PPh₃) (0.06-0.10 equiv, 6-10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a dry round-bottom flask, combine this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Flush the flask with an inert gas.
-
Add anhydrous DMAc and the alkene.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction until the starting material and mono-substituted intermediate are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Sequential Heck Reaction
This diagram illustrates the stepwise functionalization of this compound.
Caption: Stepwise Heck functionalization workflow.
References
Application Notes and Protocols for the Synthesis of Hyperbranched Poly(phenylene)s Using 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a versatile AB₂-type monomer ideal for the synthesis of hyperbranched polymers. Its structure, featuring one bromine and two iodine atoms on a benzene ring, allows for selective and sequential cross-coupling reactions, leading to the formation of highly branched, three-dimensional macromolecular architectures. The differential reactivity of the C-I and C-Br bonds (C-I > C-Br) in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Yamamoto coupling enables controlled polymerization. The resulting hyperbranched poly(phenylene)s are of significant interest in biomedical applications, particularly in drug delivery, due to their unique properties including high solubility, low viscosity, and a large number of terminal functional groups available for further modification.
Application Notes
Hyperbranched polymers synthesized from this compound offer a promising platform for advanced drug delivery systems. The globular and dendritic architecture of these polymers provides internal cavities capable of encapsulating therapeutic agents, while the numerous terminal groups can be functionalized with targeting ligands (e.g., peptides, antibodies) or solubility-enhancing moieties (e.g., polyethylene glycol).
Key Advantages for Drug Development:
-
High Drug Loading Capacity: The void spaces within the hyperbranched structure can accommodate a significant amount of drug molecules.
-
Enhanced Solubility: The branched nature of the polymer can improve the solubility of poorly water-soluble drugs.
-
Targeted Delivery: The periphery of the polymer can be decorated with targeting molecules to direct the drug conjugate to specific cells or tissues, minimizing off-target effects.[1]
-
Controlled Release: Drug release can be controlled by designing linkers that are sensitive to the physiological environment of the target site (e.g., pH, enzymes).
-
Biocompatibility: Poly(phenylene)-based structures can be designed to be biocompatible and biodegradable, ensuring safe elimination from the body.
Quantitative Data Summary
| Property | Expected Range | Method of Analysis | Reference for Analogy |
| Number Average Molecular Weight (Mₙ) | 5,000 - 35,000 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Weight Average Molecular Weight (Mₙ) | 7,500 - 52,500 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Polydispersity Index (PDI) | < 1.5 | GPC | [1] |
| Degree of Branching (DB) | 0.70 - 0.75 | ¹H NMR Spectroscopy | [2] |
| Glass Transition Temperature (T₉) | ~236 °C | Differential Scanning Calorimetry (DSC) | [1] |
| Thermal Decomposition Temperature (Tₐ) | > 500 °C | Thermogravimetric Analysis (TGA) | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a hyperbranched poly(phenylene) from this compound via a Suzuki coupling reaction. This protocol is inferred from established procedures for similar AB₂ monomers.
Protocol 1: Suzuki Polymerization of this compound
Materials:
-
This compound (monomer)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (inert gas)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer Preparation (In-situ Borylation):
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and Bis(pinacolato)diboron (2.1 eq) in anhydrous 1,4-dioxane.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) and potassium acetate (3.0 eq).
-
Heat the mixture at 80 °C for 12 hours. The reaction progress can be monitored by GC-MS. This step converts the diiodo-functionalized monomer to a boronic ester derivative in-situ, which will then polymerize.
-
-
Polymerization:
-
To the cooled reaction mixture from step 1, add an aqueous solution of K₂CO₃ (2 M).
-
Add additional Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) as the polymerization catalyst.
-
Degas the mixture by bubbling with inert gas for 20-30 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with water and methanol to remove residual salts and low molecular weight oligomers.
-
Redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and re-precipitate it in methanol.
-
Repeat the dissolution-precipitation cycle two more times to ensure high purity.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
-
Characterization:
-
The chemical structure of the hyperbranched poly(phenylene) can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
-
The molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Thermal properties such as the glass transition temperature (T₉) and decomposition temperature (Tₐ) can be measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Figure 1. Experimental workflow for the Suzuki polymerization of this compound.
Signaling Pathways and Applications in Drug Development
While specific signaling pathways targeted by drugs delivered via polymers from this compound are drug-dependent, the polymer itself acts as a carrier to enhance therapeutic efficacy. For instance, functionalized poly(phenylene)s can be used to deliver anticancer drugs like Doxorubicin.[3]
A general mechanism for targeted drug delivery using a functionalized hyperbranched polymer is as follows:
-
Encapsulation/Conjugation: The therapeutic drug is either physically encapsulated within the polymer's voids or chemically conjugated to its terminal functional groups.
-
Targeting: The polymer surface is decorated with ligands that bind to specific receptors overexpressed on cancer cells (e.g., folate receptors, transferrin receptors).
-
Systemic Circulation & Accumulation: The nanoparticle circulates in the bloodstream and preferentially accumulates at the tumor site through the Enhanced Permeability and Retention (EPR) effect and active targeting.
-
Cellular Internalization: Upon binding to the target receptors, the polymer-drug conjugate is internalized by the cancer cells, often via endocytosis.
-
Drug Release: Inside the cell, the change in the microenvironment (e.g., lower pH in endosomes/lysosomes) triggers the release of the drug from the polymer carrier.
-
Therapeutic Action: The released drug interacts with its intracellular target (e.g., DNA, enzymes) to induce cell death.
Figure 2. General signaling pathway for targeted drug delivery using a functionalized hyperbranched polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Kumada‐Tamao Catalyst‐Transfer Condensation Polymerization of AB2 Monomer: Synthesis of Well‐Defined Hyperbranched Poly(thienylene‐phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Bromo-3,5-diiodobenzene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a versatile trihalogenated aromatic compound that serves as a crucial building block in the rational design and synthesis of advanced functional materials. Its unique structure, featuring one bromine and two iodine atoms, offers differential reactivity at its three halogenated positions. This allows for selective and sequential functionalization through various cross-coupling reactions, making it an ideal precursor for the synthesis of complex macromolecules, dendrimers, and functional organic materials with tailored properties. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling a step-wise approach to constructing intricate molecular architectures.
Key Applications in Materials Science
The strategic placement of halogens in this compound makes it a valuable precursor in several cutting-edge areas of materials science:
-
Synthesis of Dendrimers and Hyperbranched Polymers: Its trifunctional nature allows it to act as a core or a branching unit in the synthesis of high-generation dendrimers and hyperbranched polymers with well-defined structures.[1][2]
-
Precursor for Porous Organic Cages (POCs) and Frameworks: It can be used to synthesize precursors for covalent organic cages, which are building blocks for porous supramolecular frameworks with applications in gas storage and separation.[3]
-
Development of Organic Electronic Materials: Through sequential Sonogashira and other cross-coupling reactions, it is used to create complex π-conjugated systems like dehydrobenzoannulenes and donor-acceptor-donor (DAD) compounds for applications in organic electronics.[4][5]
-
Formation of Functional Polymers: It can be incorporated into polymer backbones to impart specific electronic or physical properties.
Data Presentation
Table 1: Summary of Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N, THF | Di-alkynylated intermediate for DBA | Excellent | [4] |
| Sonogashira Coupling | Si-tris alkyne | Pd(0), CuI | Precursor for covalent organic cages | Low | [3] |
| Cu-catalyzed Amidation | Acetamide | CuI, K₂CO₃, DMAc | N-(3-bromo-5-iodophenyl)acetamide | 62 | [6] |
| Suzuki-type Coupling | Bromo-iodobenzenes | Pd₂(dba)₃, Xantphos, t-BuONa, toluene | Bromo derivatives for DAD compounds | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Brominated Dehydrobenzoannulene (DBA) Precursor via Sequential Sonogashira Coupling
This protocol describes the use of this compound in a sequential Sonogashira coupling to synthesize a precursor for a functional organic material, a brominated dehydrobenzoannulene (DBA).[4]
Step 1: Di-alkynylation of this compound
-
To a solution of this compound (1.0 eq) in a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF), add the terminal alkyne (2.2 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the di-alkynylated intermediate.
Step 2: Intramolecular Glaser Coupling
-
Dissolve the di-alkynylated intermediate from Step 1 in a suitable solvent such as pyridine.
-
Add a copper salt, such as copper(II) acetate, to the solution.
-
Heat the reaction mixture to promote the intramolecular cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent.
-
Purify the resulting brominated DBA by column chromatography.
Protocol 2: Synthesis of a Precursor for Donor-Acceptor-Donor (DAD) Compounds
This protocol outlines a palladium-catalyzed cross-coupling reaction to synthesize bromo-functionalized derivatives from this compound, which can then be used to create DAD compounds for organic electronics.[5]
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired coupling partner (e.g., an amine or another aromatic compound) (2.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Add sodium tert-butoxide (t-BuONa) (3.0 eq) as the base.
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired bromo derivative.
Mandatory Visualization
Caption: General workflow for the stepwise functionalization of this compound.
References
Application of 1-Bromo-3,5-diiodobenzene in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a versatile trihalogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring halogens of differential reactivity, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it an invaluable synthon for the construction of polysubstituted aromatic cores frequently found in bioactive compounds and active pharmaceutical ingredients (APIs). The iodine atoms, being more reactive, can be selectively targeted in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leaving the less reactive bromine atom available for subsequent transformations. This stepwise approach provides a high degree of control in the assembly of intricate molecular architectures.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrI₂ | --INVALID-LINK-- |
| Molecular Weight | 408.80 g/mol | --INVALID-LINK-- |
| CAS Number | 149428-64-8 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 98-102 °C | --INVALID-LINK-- |
| Boiling Point | 323.7 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as THF, DMF, and toluene. | General chemical knowledge |
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. A triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.
-
¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br and C-I stretching in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The 1,3,5-trisubstituted benzene motif is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug from this compound is not prominently documented, its utility can be demonstrated through the synthesis of key intermediates for potent kinase inhibitors, such as those targeting the RAF/MEK/ERK pathway, which is often dysregulated in various cancers.
The following protocols outline a synthetic strategy for creating a complex, unsymmetrically 1,3,5-trisubstituted benzene scaffold, a core structure in many kinase inhibitors, utilizing sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions on this compound.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne to one of the iodine positions of this compound.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 |
| Pd(PPh₃)₂Cl₂ | 0.02 |
| Copper(I) Iodide (CuI) | 0.04 |
| Triethylamine (Et₃N) | 3.0 |
| Tetrahydrofuran (THF) | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF, followed by the terminal alkyne (1.1 equiv) and triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-3-iodo-5-(alkynyl)benzene.
Expected Yield: 70-85%
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Second C-I Position
This protocol details the coupling of an arylboronic acid to the remaining iodine position of the product from Protocol 1.
Materials:
| Reagent | Molar Equiv. |
| 1-Bromo-3-iodo-5-(alkynyl)benzene | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - |
Procedure:
-
In a round-bottom flask, combine 1-bromo-3-iodo-5-(alkynyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Add the solvent mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 1-bromo-3-aryl-5-(alkynyl)benzene intermediate.
Expected Yield: 75-90%
Protocol 3: Final Suzuki-Miyaura Coupling at the C-Br Position
The final step involves the functionalization of the remaining bromine position to complete the 1,3,5-trisubstituted benzene core.
Materials:
| Reagent | Molar Equiv. |
| 1-Bromo-3-aryl-5-(alkynyl)benzene | 1.0 |
| Second Arylboronic Acid | 1.2 |
| Pd(dppf)Cl₂ | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 2.0 |
| 1,4-Dioxane/Water (4:1) | - |
Procedure:
-
Combine 1-bromo-3-aryl-5-(alkynyl)benzene (1.0 equiv), the second arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (2.0 equiv) in a microwave vial.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the final product by column chromatography.
Expected Yield: 60-80%
Signaling Pathway in Cancer
The RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as BRAF, are common in many cancers, leading to constitutive activation and uncontrolled cell growth. The 1,3,5-trisubstituted benzene scaffold synthesized using this compound can serve as a core for inhibitors that target components of this pathway, such as BRAF or MEK.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its differential halogen reactivity enables a controlled, stepwise approach to the construction of unsymmetrical 1,3,5-trisubstituted benzene cores, which are prevalent in many kinase inhibitors. The provided protocols for sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions serve as a robust starting point for the synthesis of such scaffolds. Further optimization of reaction conditions may be necessary depending on the specific substrates used. The ability to selectively functionalize this trihalogenated benzene makes it a powerful tool in the arsenal of medicinal chemists and drug development professionals.
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective metal-catalyzed cross-coupling reactions of 1-bromo-3,5-diiodobenzene. This versatile building block allows for the sequential and site-selective introduction of various functionalities, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Principle of Selectivity
The selective functionalization of this compound is predicated on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is governed by the bond dissociation energies, with the weaker bond being more susceptible to oxidative addition to the palladium(0) catalyst. For this compound, the established reactivity hierarchy is:
C–I > C–Br
This significant difference in reactivity enables the selective coupling at the iodo positions under milder conditions, leaving the bromo position intact for subsequent transformations. It is also important to note that the two iodo substituents are chemically equivalent, which simplifies the initial coupling steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction can be performed in a stepwise manner to first introduce aryl or vinyl groups at the iodo positions, followed by a second coupling at the bromo position under more forcing conditions.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >95 (bis-arylated) |
| 2 | 3,5-dibromobiphenyl | 4-methoxyphenylboronic acid (1.2 equiv) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 3 | 1-bromo-4-iodobenzene | Phenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 70 | 2 | High (mono-iodocoupled) |
Note: Data for entries 2 and 3 are for analogous substrates and are provided for comparative purposes.
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling of this compound
Step 1: Di-Arylation at the Iodo Positions
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a base, for example, potassium carbonate (4.0 mmol), and a suitable solvent system like a 4:1:1 mixture of toluene, ethanol, and water (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-bromo-3,5-diarylbenzene.
Step 2: Arylation at the Bromo Position
-
To a dried Schlenk flask under an inert atmosphere, add the 1-bromo-3,5-diarylbenzene from Step 1 (1.0 mmol), the second arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ (0.03 mmol, 3 mol%)) and a suitable ligand (e.g., SPhos (0.06 mmol, 6 mol%)).
-
Add a stronger base such as potassium phosphate (2.0 mmol) and an anhydrous solvent like toluene or dioxane (10 mL).
-
Degas the mixture and heat to a higher temperature (e.g., 100-110 °C) for 18-24 hours.
-
Follow the workup and purification procedure as described in Step 1 to isolate the tri-substituted benzene derivative.
Application Notes and Protocols for Reactions Involving 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diiodobenzene is a versatile trihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring three different halogen atoms with distinct reactivities, allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This attribute makes it an ideal starting material for the synthesis of complex, unsymmetrically substituted aromatic compounds, which are of significant interest in pharmaceutical and materials science research.
The reactivity of the carbon-halogen bonds in this compound follows the general trend of C-I > C-Br, enabling a predictable and controlled introduction of different functionalities. This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
A typical experimental setup for palladium-catalyzed cross-coupling reactions with this compound requires an inert atmosphere to prevent the degradation of the catalyst and phosphine ligands. The following diagram illustrates a general workflow for these reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Chemoselectivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This allows for selective functionalization at the iodine positions first, under milder reaction conditions. Subsequent modification of the bromine position can then be achieved under more forcing conditions.
Caption: Logical workflow for the sequential functionalization of this compound.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. With this compound, this reaction can be performed in a stepwise manner to synthesize unsymmetrical terphenyls and other polysubstituted aromatic compounds.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Mono-arylation at Iodo position |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | Mono-arylation at Iodo position |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 | Di-arylation at Iodo positions |
| 4 | (Intermediate from Entry 1) + Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 24 | 65 | Arylation at Bromo position |
Experimental Protocol: Selective Mono-arylation at the Iodo Position
Objective: To synthesize 1-bromo-3-iodo-5-phenylbenzene via a selective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynylarenes. The higher reactivity of the C-I bonds in this compound allows for the selective introduction of alkynyl groups.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 25 | 6 | 95 | Mono-alkynylation at Iodo position |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 8 | 88 | Mono-alkynylation at Iodo position |
| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | DMF | 60 | 12 | 82 | Di-alkynylation at Iodo positions |
| 4 | (Intermediate from Entry 1) + Ethynylbenzene | Pd(OAc)₂ (3) + XPhos (6) | - (Copper-free) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70 | Alkynylation at Bromo position |
Experimental Protocol: Selective Mono-alkynylation at the Iodo Position
Objective: To synthesize 1-bromo-3-iodo-5-(phenylethynyl)benzene via a selective Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and degassed triethylamine.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Add phenylacetylene (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1][2] Similar to other cross-coupling reactions, the chemoselectivity of this compound can be exploited to achieve stepwise amination.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | 89 | Mono-amination at Iodo position |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 84 | Mono-amination at Iodo position |
| 3 | Pyrrolidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 20 | 75 | Di-amination at Iodo positions |
| 4 | (Intermediate from Entry 1) + N-Methylaniline | Pd-G3-XPhos (2) | - | LHMDS | THF | 80 | 24 | 68 | Amination at Bromo position |
Experimental Protocol: Selective Mono-amination at the Iodo Position
Objective: To synthesize 4-(3-bromo-5-iodophenyl)morpholine via a selective Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv.) to a Schlenk tube.
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 90 °C with stirring for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Signaling Pathway and Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Similar cycles, involving oxidative addition, transmetalation (or related steps), and reductive elimination, are operative for the Sonogashira and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent for the construction of complex, unsymmetrically substituted aromatic molecules. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and sequential functionalization using a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers and scientists to design and execute synthetic strategies for the development of novel compounds in the fields of drug discovery and materials science. As with any chemical reaction, optimization of the specific conditions for each substrate combination is recommended to achieve the best results.
References
Application Notes and Protocols for the Position-Specific Functionalization of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of 1-bromo-3,5-diiodobenzene at its C1 (bromo) and C3/C5 (iodo) positions. This versatile building block offers a platform for the synthesis of complex, multi-substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The protocols detailed herein leverage the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling a stepwise and site-selective approach to molecular construction.
Principle of Selectivity
The position-specific functionalization of this compound is primarily governed by the differential reactivity of its carbon-halogen bonds in the presence of a palladium catalyst. The reactivity hierarchy is dictated by the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to a Pd(0) center than the stronger C-Br bond. This allows for selective reactions at the iodine positions under milder conditions, while more forcing conditions are required to functionalize the bromine position.
The established reactivity order is: C–I > C–Br .
This differential reactivity is the cornerstone of sequential cross-coupling strategies, enabling the controlled introduction of different functional groups at specific positions on the benzene ring.
Data Presentation: Comparison of Sequential Cross-Coupling Reactions
The following table summarizes the expected outcomes for the sequential functionalization of this compound based on analogous reactions with similar polyhalogenated benzenes. High yields for mono-functionalized products at the iodine position are typically achieved with high selectivity.
| Reaction Type | Position | Coupling Partner | Catalyst System | Product | Typical Yield (%) |
| Sonogashira | C3/C5 (Iodo) | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 1-Bromo-3-iodo-5-(alkynyl)benzene | >90 |
| Suzuki-Miyaura | C3/C5 (Iodo) | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Bromo-3-iodo-5-arylbenzene | 85-95 |
| Stille | C3/C5 (Iodo) | Organostannane | Pd(PPh₃)₄ | 1-Bromo-3-iodo-5-(substituted)benzene | High |
| Sonogashira | C1 (Bromo) | Terminal Alkyne | Pd catalyst, elevated temp. | 1-Alkynyl-3,5-diiodobenzene | Moderate-High |
| Suzuki-Miyaura | C1 (Bromo) | Arylboronic Acid | Pd catalyst, elevated temp. | 1-Aryl-3,5-diiodobenzene | Moderate-High |
Experimental Protocols
The following are detailed methodologies for key experiments involving the selective functionalization of this compound.
Protocol 1: Selective Mono-Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne at one of the iodine positions of this compound.
Reagents and Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent (THF or DMF) to dissolve the reactants.
-
Add the amine base (TEA or DIPA, typically used as a co-solvent or in excess).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.
Expected Yield: High yields, often exceeding 90%, of the mono-alkynylated product are typically achieved due to high chemoselectivity.
Protocol 2: Sequential Sonogashira and Suzuki Coupling
This protocol outlines a two-step, one-pot sequential functionalization, first at a C-I position via Sonogashira coupling, followed by a Suzuki coupling at the C-Br position.
Step 1: Sonogashira Coupling (as per Protocol 1)
Step 2: Suzuki Coupling at the C-Br Position
Reagents and Materials (for Step 2):
-
Product from Step 1 (1-Bromo-3-iodo-5-alkynylbenzene)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or additional Pd(PPh₃)₄) (0.03 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
After the completion of the Sonogashira coupling (Step 1) and work-up, dissolve the purified mono-functionalized intermediate in the chosen solvent system.
-
To this solution, add the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the unsymmetrically disubstituted product.
Expected Yield: Good to excellent yields of the disubstituted product are generally obtained.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the selective functionalization of this compound.
Caption: Selective functionalization pathways for this compound.
Caption: Workflow for sequential Sonogashira-Suzuki coupling.
Application Notes and Protocols for 1-Bromo-3,5-diiodobenzene as a Precursor in Organometallic Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-3,5-diiodobenzene as a versatile precursor for the synthesis of complex organometallic compounds and functionalized aromatic molecules. The differential reactivity of the halogen substituents allows for selective and sequential cross-coupling reactions, making this molecule a valuable building block in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is a polyhalogenated aromatic compound that serves as an excellent starting material for creating intricate molecular architectures.[1] The key to its utility lies in the differential reactivity of its halogen atoms in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bonds are significantly weaker and therefore more reactive towards oxidative addition to a low-valent metal center (e.g., palladium(0)) than the carbon-bromine (C-Br) bond. This reactivity hierarchy (I > Br) allows for the selective functionalization of the two iodine positions while leaving the bromine atom intact for subsequent transformations.[2] This stepwise approach is highly advantageous for the synthesis of unsymmetrically substituted aromatic compounds.
A prime example of this selective reactivity is the Sonogashira cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and terminal alkynes.[3] By carefully controlling the reaction conditions, one can achieve a double alkynylation at the 3 and 5 positions of this compound, yielding a 1-bromo-3,5-dialkynylbenzene derivative. This intermediate can then undergo further functionalization at the bromine position, for instance, through Suzuki-Miyaura, Buchwald-Hartwig, or another Sonogashira coupling.
Application: Sequential Sonogashira Coupling
A common and powerful application of this compound is in sequential Sonogashira couplings to synthesize 1,3,5-trisubstituted aromatic compounds with acetylenic moieties. This methodology is particularly useful for the construction of molecular wires, functional materials, and complex drug scaffolds.
The overall synthetic strategy involves a two-step process:
-
Di-alkynylation: A double Sonogashira reaction at the two C-I positions.
-
Mono-alkynylation: A subsequent Sonogashira reaction at the remaining C-Br position.
This selective approach minimizes the formation of undesired side products and simplifies purification, leading to higher overall yields of the target molecule.[4]
Experimental Protocols
The following is a representative protocol for the sequential Sonogashira coupling of this compound with a terminal alkyne, for example, trimethylsilylacetylene.
Step 1: Synthesis of 1-Bromo-3,5-bis(trimethylsilylethynyl)benzene
This first step focuses on the selective reaction at the two iodine positions.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 408.80 | 1.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 2.2 | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 5.0 | 5.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add trimethylsilylacetylene (2.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield:
Based on similar reactions with polyhalogenated benzenes, the expected yield for this di-alkynylation step is typically in the range of 80-95%.[4]
Step 2: Subsequent Functionalization (Example: Suzuki Coupling)
The product from Step 1, 1-bromo-3,5-bis(trimethylsilylethynyl)benzene, can be used in a subsequent cross-coupling reaction. The following is a general protocol for a Suzuki coupling at the bromine position.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3,5-bis(trimethylsilylethynyl)benzene | - | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | - | - |
Procedure:
-
In a round-bottom flask, combine 1-bromo-3,5-bis(trimethylsilylethynyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/ethanol/water solvent mixture (10 mL).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, partition the mixture between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Yield:
Yields for Suzuki couplings on similar substrates are generally good to excellent.[4]
Visualizations
Sequential Cross-Coupling Workflow
Caption: Workflow for sequential Sonogashira and Suzuki coupling.
Signaling Pathway of a Palladium-Catalyzed Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols: The Role of 1-Bromo-3,5-diiodobenzene in Crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-3,5-diiodobenzene as a versatile building block in the field of crystal engineering. The unique arrangement of its halogen atoms makes it a powerful tool for the rational design and construction of supramolecular architectures through specific and directional non-covalent interactions, primarily halogen bonding.
Introduction to this compound in Crystal Engineering
This compound (BrDIPh) is a halogenated aromatic compound with the chemical formula C₆H₃BrI₂.[1] Its significance in crystal engineering stems from the presence of two iodine atoms and one bromine atom on a central phenyl ring. These halogen atoms can act as potent halogen bond (XB) donors, enabling the formation of robust and directional interactions with halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules.[2]
The iodine atoms, being larger and more polarizable than bromine, are particularly strong XB donors. This differential reactivity allows for hierarchical self-assembly and the construction of complex multi-component crystals, known as co-crystals, with desired structural motifs and, consequently, tailored physicochemical properties. The strategic placement of the halogen atoms on the benzene ring provides a well-defined geometry for directing the assembly of molecules in the solid state.
Key Applications in Supramolecular Chemistry
The primary application of this compound in crystal engineering is as a "tecton" or building block for the construction of:
-
Co-crystals: Formation of crystalline materials composed of two or more different molecules in the same crystal lattice. This is particularly relevant in the pharmaceutical industry for modifying the properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[3]
-
Supramolecular Polymers: Creation of one-, two-, or three-dimensional networks based on repeating halogen bonding interactions. These materials can exhibit interesting properties for applications in materials science, such as in porous materials or for charge transport.
-
Controlled Molecular Assembly: The directionality of halogen bonds allows for precise control over the orientation and packing of molecules in a crystal, which is crucial for designing materials with specific optical or electronic properties.
Quantitative Data Summary: Halogen Bonding Parameters
| Halogen Bond Type | Donor Atom | Acceptor Atom | Typical Bond Distance (Å) | Typical C–X···N Angle (°) |
| Strong Halogen Bond | Iodine (I) | Nitrogen (N) | 2.70 - 3.00 | 170 - 180 |
| Weaker Halogen Bond | Bromine (Br) | Nitrogen (N) | 2.90 - 3.20 | 165 - 175 |
| Weak Halogen Bond | Iodine (I) | Oxygen (O) | 2.90 - 3.30 | 160 - 175 |
| Weak Halogen Bond | Bromine (Br) | Oxygen (O) | 3.00 - 3.40 | 155 - 170 |
Note: These values are indicative and can vary depending on the specific co-former and crystal packing forces.
Experimental Protocols
4.1. Co-crystallization by Slow Evaporation
This is a common method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Materials:
-
This compound (Halogen Bond Donor)
-
Co-former (Halogen Bond Acceptor, e.g., pyrazine, 4,4'-bipyridine)
-
Suitable solvent (e.g., chloroform, dichloromethane, ethyl acetate, methanol)
-
Small vials or test tubes
-
Heating plate (optional)
Procedure:
-
Prepare equimolar solutions of this compound and the co-former in a suitable solvent. A typical concentration is in the range of 1-10 mg/mL.
-
Gentle heating may be applied to ensure complete dissolution of both components.
-
Mix the solutions in a clean vial.
-
Cover the vial with a cap that has a small perforation or use parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Allow the solvent to evaporate slowly over a period of several days to weeks.
-
Monitor the vial for the formation of crystals.
-
Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the remaining solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
4.2. Co-crystallization by Liquid-Assisted Grinding (Mechanochemistry)
This method is often faster than slow evaporation and can sometimes yield different polymorphs.
Materials:
-
This compound
-
Co-former
-
A few drops of a suitable solvent (e.g., acetonitrile, ethanol)
-
Mortar and pestle or a ball mill
Procedure:
-
Place stoichiometric amounts of this compound and the co-former in the mortar or ball mill vial.
-
Add a few drops of the grinding liquid. The amount should be just enough to moisten the solid mixture.
-
Grind the mixture with the pestle or in the ball mill for a specified period, typically 15-60 minutes.
-
The resulting powder can be analyzed by powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase.
-
For obtaining single crystals from the ground material, recrystallization from a suitable solvent may be necessary.
Visualizations
Diagram 1: Halogen Bonding Interaction
Caption: Schematic of a halogen bond between this compound and a nitrogen-containing acceptor.
Diagram 2: Experimental Workflow for Co-crystallization
Caption: Workflow for the synthesis of co-crystals via slow evaporation.
Diagram 3: Supramolecular Assembly
Caption: A simplified representation of a 1D supramolecular chain formed by this compound and a linear bidentate acceptor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3,5-diiodobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Bromo-3,5-diiodobenzene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of the di-iodination of 3-bromoaniline low?
A1: Low yields in the di-iodination step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and that the temperature is maintained appropriately.
-
Suboptimal Reagent Ratio: The molar ratio of the iodinating agent to the 3-bromoaniline is crucial. An insufficient amount of the iodinating agent will result in incomplete di-iodination.
-
Side Reactions: Over-iodination or the formation of other byproducts can occur. Controlling the reaction temperature and the rate of addition of the iodinating agent can help minimize these side reactions.
-
Purification Losses: Significant loss of product can occur during workup and purification. Ensure efficient extraction and minimize losses during recrystallization.
Q2: During the diazotization of 3-bromo-5-iodoaniline, the reaction mixture turned dark brown/black. What does this indicate?
A2: A dark coloration during diazotization often suggests the decomposition of the diazonium salt. This can be caused by:
-
Elevated Temperature: Diazonium salts are often unstable at higher temperatures. It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.
-
Contamination: The presence of impurities in the starting material or reagents can catalyze the decomposition of the diazonium salt.
-
Slow Reaction with Iodide: If the diazonium salt is not immediately reacted with the iodide source, it may begin to decompose.
To mitigate this, ensure rigorous temperature control, use pure reagents, and add the diazonium salt solution to the iodide solution promptly.
Q3: The final product, this compound, is difficult to purify. What are the likely impurities and how can they be removed?
A3: Common impurities include mono-iodinated starting material (3-bromo-iodoaniline isomers), the starting 3-bromoaniline, and potentially tri-substituted byproducts.
-
Recrystallization: This is the most effective method for purifying polyhalogenated benzenes. A mixed-solvent system, such as ethanol/water or acetic acid/water, can be effective.[1] The choice of solvent and the cooling rate are critical for obtaining high-purity crystals.
-
Column Chromatography: For small-scale purifications or to separate isomers with close boiling points, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route starts with the di-iodination of 3-bromoaniline, followed by a Sandmeyer reaction to replace the amino group with a hydrogen atom. This multi-step synthesis involves the formation of a diazonium salt intermediate.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions are crucial:
-
Halogenated Compounds: Many halogenated organic compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: The synthesis involves the use of strong acids like sulfuric acid, which are corrosive. Handle with extreme care.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.
-
Exothermic Reactions: The diazotization reaction can be exothermic.[2] Maintain strict temperature control and add reagents slowly.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By comparing the TLC profile of the reaction mixture to that of the starting material and a pure standard of the product (if available), you can determine when the reaction is complete.
Experimental Protocols
A proposed multi-step synthesis for this compound is detailed below. This protocol is based on established procedures for similar halogenated benzenes.[1][3]
Step 1: Di-iodination of 3-Bromoaniline
Methodology:
-
In a round-bottom flask, dissolve 3-bromoaniline in glacial acetic acid.
-
Slowly add a solution of iodine monochloride (ICl) in glacial acetic acid to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted iodine monochloride.
-
The precipitate of 3-bromo-2,5-diiodoaniline is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Diazotization and Deamination of 3-Bromo-2,5-diiodoaniline
Methodology:
-
Suspend the purified 3-bromo-2,5-diiodoaniline in a mixture of ethanol and concentrated sulfuric acid in a flask cooled in an ice bath to 0-5°C.
-
Slowly add a cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.
-
After the formation of the diazonium salt is complete, warm the reaction mixture gently to room temperature and then heat to reflux for 1-2 hours. The diazonium group is replaced by hydrogen.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data
The following tables summarize typical reaction parameters and expected yields based on analogous syntheses. Actual yields may vary depending on experimental conditions and scale.
Table 1: Reagent Quantities for Di-iodination of 3-Bromoaniline (Illustrative)
| Reagent | Molar Ratio (relative to 3-bromoaniline) |
| 3-Bromoaniline | 1.0 |
| Iodine Monochloride | 2.2 |
| Glacial Acetic Acid | Solvent |
| Sodium Bisulfite | In excess for quenching |
Table 2: Reported Yields for Analogous Synthesis Steps
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Iodination | 4-bromo-2-chloroaniline | 4-bromo-2-chloro-6-iodoaniline | Not specified, but part of a multi-step synthesis with an overall low yield.[1] |
| Deamination (Diazotization) | 2,6-dibromo-4-iodoaniline | 1,3-dibromo-5-iodobenzene | 75.2[2] |
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Purification of Crude 1-Bromo-3,5-diiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-3,5-diiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 3,5-diiodoaniline or other precursors, incompletely halogenated intermediates (e.g., 1-bromo-3-iodobenzene or 1,3-diiodobenzene), and isomers formed during the synthesis. Residual acids, bases, or catalysts from the reaction workup may also be present.
Q2: What is the recommended first step in purifying crude this compound?
A2: A simple aqueous wash of the crude product is often a good first step. Dissolving the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a mild aqueous base (like sodium bicarbonate solution) can remove acidic impurities. This is followed by a wash with brine to remove excess water before drying the organic layer.
Q3: Which purification technique is most suitable for achieving high purity of this compound?
A3: For achieving high purity (typically >98%), a combination of techniques is often employed. Column chromatography is very effective at separating the target compound from structurally similar impurities. Subsequent recrystallization can then be used to obtain a highly crystalline and pure final product.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a precise method for determining absolute purity.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also excellent for identifying and quantifying impurities.[4][5][6][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.[8][9] | - Re-heat the solution until the oil dissolves. - Add a small amount of a more solubilizing co-solvent. - Allow the solution to cool more slowly.[8] - Vigorously stir the oiled-out solution as it cools to induce crystallization.[9] |
| No crystal formation | - The solution is not sufficiently saturated (too much solvent was used).[8] - The solution is cooling too rapidly. | - Evaporate some of the solvent to increase the concentration and re-cool.[8] - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer period. |
| Low recovery | - Too much solvent was used, leading to significant loss of product in the mother liquor.[10][11] - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.[10] - Cool the filtrate thoroughly in an ice bath to maximize precipitation. - To avoid premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask).[12] |
| Colored impurities in crystals | Residual colored impurities are not effectively removed by a single recrystallization. | - Perform a second recrystallization. - Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step (use with caution as it can adsorb the desired product). |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | - Systematically vary the polarity of the eluent. For non-polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adjust the ratio to achieve a target Rf value of ~0.3 for the desired compound. |
| Compound streaks on the TLC plate | - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate. - Add a small amount of a more polar solvent (e.g., a drop of methanol or acetic acid) to the eluent system. |
| Cracking of the silica gel bed | - The column was packed unevenly. - The solvent polarity was changed too drastically during the run. | - Ensure the silica gel is packed as a uniform slurry. - When running a solvent gradient, increase the polarity gradually. |
| Compound does not elute from the column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. - If the compound is still retained, a stronger solvent system may be necessary. |
Experimental Protocols
Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Crystal Growth: Add a few drops of hot ethanol to redissolve the turbidity and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography of Crude this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the percentage of ethyl acetate) is a common choice. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[13]
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent to elute compounds with higher affinity for the silica gel.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis Data
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Analytical Method for Purity Assessment |
| Single Recrystallization | 85-95% | 97-99% | qNMR, GC-MS, HPLC |
| Column Chromatography | 80-90% | >98% | qNMR, GC-MS, HPLC |
| Column Chromatography followed by Recrystallization | 80-90% | >99.5% | qNMR, GC-MS, HPLC |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 4. Separation of 1-Bromo-3,5-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. bvchroma.com [bvchroma.com]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Recrystallization [wiredchemist.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 1-Bromo-3,5-diiodobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diiodobenzene. The following sections address common issues encountered during cross-coupling reactions, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order of bond strength, with the weakest bond being the most reactive. For this compound, the reactivity trend is C-I > C-Br. This differential reactivity allows for selective functionalization at the iodine positions under milder conditions, while the C-Br bond can be reacted subsequently under more forcing conditions.
Q2: Can I achieve selective mono-substitution at one of the iodine atoms?
A2: Achieving selective mono-substitution at one of the two identical iodine atoms can be challenging and often results in a mixture of starting material, mono-substituted, and di-substituted products. Precise control of stoichiometry (using a slight deficiency of the coupling partner), slow addition of reagents, and lower reaction temperatures can favor mono-substitution. However, separating the resulting mixture can be difficult.
Q3: What are the most common side products observed in cross-coupling reactions with this compound?
A3: Common side products include:
-
Homocoupling products: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the alkyne (in Sonogashira coupling, also known as Glaser coupling).[1][2]
-
Dehalogenation products: Replacement of a halogen atom (iodine or bromine) with a hydrogen atom. This can be caused by certain bases or solvents acting as hydride sources.[3]
-
Bis-coupling products: In reactions targeting mono-substitution, the formation of the di-substituted product is a common side product due to the two reactive iodine sites.[4]
-
Products from reaction at the bromine site: Under more forcing conditions, or with highly reactive catalyst systems, reaction at the C-Br bond can occur, leading to a mixture of products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired mono- or di-substituted product and formation of dehalogenated side products.
-
Possible Cause: The base or solvent may be promoting dehalogenation. Some amine bases and alcoholic solvents can act as hydride donors.[3]
-
Troubleshooting Steps:
-
Choice of Base: Switch to a non-reducing base such as K₃PO₄ or Cs₂CO₃.
-
Solvent: Use anhydrous, degassed solvents like toluene, dioxane, or DMF. Avoid alcohols if dehalogenation is significant.
-
Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.
-
Issue 2: Formation of significant amounts of homocoupled biaryl from the boronic acid.
-
Possible Cause: The reaction conditions may favor the self-coupling of the boronic acid.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative processes that can lead to homocoupling.
-
Reagent Purity: Use high-purity boronic acid and ensure it has not degraded.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid per halogen to be substituted, but avoid a large excess.
-
Sonogashira Coupling
Issue 1: Predominant formation of the homocoupled alkyne (Glaser coupling byproduct).
-
Possible Cause: The presence of oxygen and the copper(I) co-catalyst are the primary drivers of alkyne homocoupling.[1][2]
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and reagents.
-
Copper-Free Conditions: If homocoupling is severe, consider a copper-free Sonogashira protocol. This may require a more active palladium catalyst or higher temperatures.
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2]
-
Reducing Atmosphere: In some cases, using a reducing atmosphere (e.g., hydrogen diluted with an inert gas) can suppress homocoupling.[1]
-
Issue 2: Difficulty in controlling selectivity between mono- and di-alkynylation at the iodine positions.
-
Possible Cause: The two iodine atoms have similar reactivity, making selective mono-substitution challenging.
-
Troubleshooting Steps:
-
Stoichiometry: Use slightly less than one equivalent of the terminal alkyne for mono-substitution.
-
Temperature Control: Run the reaction at room temperature or even lower to slow down the reaction rate and improve selectivity.
-
Monitoring: Closely monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
Buchwald-Hartwig Amination
Issue 1: Formation of dehalogenated arene as a major byproduct.
-
Possible Cause: This can arise from β-hydride elimination from the palladium-amide intermediate, especially with amines bearing β-hydrogens.[5] It can also be caused by heating the reaction too hot or incomplete formation of the active catalyst complex.
-
Troubleshooting Steps:
-
Ligand Choice: Use bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) which can promote reductive elimination over β-hydride elimination.
-
Base Selection: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base can influence the reaction rate and side product formation.
-
Temperature: Running the reaction at a lower temperature may minimize dehalogenation. Consider using a pre-catalyst to allow for lower reaction temperatures.
-
Issue 2: Low conversion or no reaction.
-
Possible Cause: Inefficient formation of the active Pd(0) catalyst, or catalyst inhibition.
-
Troubleshooting Steps:
-
Catalyst System: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalytic species.
-
Inert Conditions: Ensure the reaction is set up under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst.
-
Base Quality: Use a fresh, high-purity base. The quality of the base is critical in Buchwald-Hartwig aminations.
-
Quantitative Data Summary
| Reaction Type | Target Product | Common Side Products | Expected Yield of Main Product | Factors Influencing Side Product Formation |
| Suzuki-Miyaura | Mono-arylation at C-I | Di-arylation, Deiodination, Homocoupling of boronic acid | Variable, often a mixture | Stoichiometry, temperature, base |
| Di-arylation at C-I | Mono-arylation, Deiodination | Moderate to Good | Sufficient equivalents of boronic acid, higher temperature | |
| Sonogashira | Mono-alkynylation at C-I | Di-alkynylation, Alkyne homocoupling (Glaser) | Variable, often a mixture | Stoichiometry, presence of Cu(I) and O₂, temperature |
| Di-alkynylation at C-I | Mono-alkynylation, Alkyne homocoupling | Moderate to Good | Sufficient equivalents of alkyne, inert atmosphere | |
| Buchwald-Hartwig | Mono-amination at C-I | Di-amination, Deiodination | Variable | Stoichiometry, ligand, base |
| Di-amination at C-I | Mono-amination, Deiodination | Moderate to Good | Sufficient equivalents of amine, appropriate catalyst system |
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling at the C-I Position
This protocol aims for the selective reaction at one of the iodine positions, leaving the other iodine and the bromine intact for subsequent transformations.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (0.9 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) in THF (1:1 v/v), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed Et₃N/THF solvent mixture via syringe.
-
Add the terminal alkyne dropwise over 30 minutes with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material or maximization of the mono-coupled product, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Double Suzuki-Miyaura Coupling at the C-I Positions
This protocol targets the di-substitution at both iodine positions.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (4.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 v/v/v), degassed
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-3,5-diiodobenzene Cross-Coupling
Welcome to the technical support center for the cross-coupling of 1-Bromo-3,5-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A1: The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling reactions is based on the carbon-halogen bond strength, with the weakest bond being the most reactive. For this compound, the reactivity hierarchy is C-I > C-Br.[1] This allows for selective functionalization, first at the iodo positions, followed by the bromo position under different reaction conditions.
Q2: Which cross-coupling reactions are commonly used with this compound?
A2: this compound is a versatile substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2]
Q3: How does the catalyst loading affect the outcome of the reaction?
A3: Catalyst loading is a critical parameter. While higher catalyst loading (e.g., 3-5 mol%) can sometimes drive sluggish reactions to completion, it also increases costs and the potential for side reactions.[3] Lowering the catalyst loading is often desirable, but may lead to incomplete conversion or longer reaction times.[4] Optimization is key to finding the balance for a specific transformation.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What can I do to minimize this?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it, ensure rigorous degassing of all solvents and maintain a positive inert gas (e.g., argon or nitrogen) pressure throughout the reaction. Using a copper-free protocol in Sonogashira reactions can also prevent the undesired Glaser-Hay coupling.[3]
Q5: Is it possible to selectively couple at only one of the iodo positions?
A5: Achieving mono-substitution at one of the iodo positions can be challenging due to their similar reactivity. However, by carefully controlling stoichiometry (using a slight deficiency of the coupling partner), employing lower catalyst loadings, and maintaining lower reaction temperatures, it is possible to favor mono-arylation or mono-alkynylation.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may be oxidized or decomposed.
-
Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific transformation.
-
Suboptimal Base: The base may not be strong enough or may have poor solubility in the reaction medium.
-
Low Reaction Temperature: The activation energy for the oxidative addition step may not be reached.
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of Multiple Products (e.g., di- and tri-substituted products when mono-substitution is desired)
Possible Causes:
-
High Catalyst Loading: A highly active catalyst system can lead to over-reaction.
-
Excess of Coupling Partner: Using a large excess of the boronic acid, alkyne, or alkene can drive the reaction to completion at multiple sites.
-
High Reaction Temperature: Higher temperatures can overcome the activation barrier for the less reactive C-Br bond.
Troubleshooting Steps:
-
Reduce Catalyst Loading: Decrease the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower).
-
Adjust Stoichiometry: Use a stoichiometric amount or a slight deficiency of the coupling partner.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to favor selectivity for the more reactive C-I bonds.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC/MS and stop it once the desired mono-substituted product is maximized.
Data Presentation
The following tables provide a summary of representative reaction conditions for the cross-coupling of polyhalogenated benzenes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| m-Dibromobenzene | 2,6-Dimethoxyphenyl-boronic acid | Pd(PPh₃)₄ (0.025) | - | K₂CO₃ | DMA | 100 | 100 |
| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | >95 |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ (20 mg) | - | K₂CO₃ | Methanol/H₂O | 100 | - |
Data adapted from relevant literature for illustrative purposes.[5][6][7]
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-m-xylene | Phenylacetylene | Pd catalyst (2) | 1 | TEA | DMF/TEA | 100 | 96 |
| Iodobenzene | Phenylacetylene | Pd-complex-C2 (2) | - | K₂CO₃ | Isopropanol | 25 | 95 |
| Aryl Iodides | Terminal Alkynes | Pd catalyst (0.02) | - | Piperidine | - | - | - |
Data adapted from relevant literature for illustrative purposes.[8][9][10]
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol is a general guideline and should be optimized for specific substrates.
Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst (and ligand, if separate).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Sonogashira Coupling at the Iodo Position
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%) (for traditional Sonogashira)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if using).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions with 1-Bromo-3,5-diiodobenzene
Welcome to the technical support center for 1-Bromo-3,5-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in sequential cross-coupling reactions?
A1: The primary advantage lies in the differential reactivity of its halogen atoms. The carbon-iodine (C-I) bonds are significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br) allows for selective functionalization at the iodine positions first under milder conditions, followed by reaction at the bromine position under more forcing conditions. This enables the controlled, stepwise introduction of different substituents onto the benzene ring.
Q2: I am observing a mixture of mono- and di-substituted products in my initial coupling reaction. How can I improve selectivity for the mono-iodinated product?
A2: Achieving high selectivity for mono-functionalization at one of the iodine positions requires careful control of reaction conditions. Key factors to consider are:
-
Stoichiometry: Use a slight excess of this compound relative to your coupling partner (e.g., 1.1-1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also enhance selectivity.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can influence selectivity. Less reactive catalyst systems may favor mono-substitution.
Q3: Can I perform a double coupling at both iodine positions simultaneously?
A3: Yes, by using at least two equivalents of your coupling partner and a sufficiently active palladium catalyst system, you can achieve double substitution at the C-I positions. Ensure the reaction is run to completion to maximize the yield of the di-substituted product.
Q4: What are the common side products in reactions involving this compound?
A4: Common side products include:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions).
-
Over-reaction: Formation of di- or tri-substituted products when mono-substitution is desired.
-
Protodehalogenation: Replacement of a halogen atom with a hydrogen atom.
-
Decomposition: Degradation of starting materials or products under harsh reaction conditions.
Q5: How can I purify the products from my reaction with this compound?
A5: Purification is typically achieved through standard laboratory techniques. Flash column chromatography on silica gel is the most common method for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield or not at all.
Troubleshooting Workflow:
Troubleshooting Suzuki-Miyaura Coupling
Issue 2: Poor Selectivity in Sequential Cross-Coupling
Symptoms:
-
Reaction at the C-I position also leads to significant reaction at the C-Br position.
-
A complex mixture of products is obtained.
Troubleshooting Workflow:
Troubleshooting Sequential Cross-Coupling
Issue 3: Grignard Reagent Formation Fails or is Sluggish
Symptoms:
-
The magnesium turnings do not react, or the reaction does not initiate.
-
The solution does not turn cloudy or colored as expected.
Troubleshooting Workflow:
Troubleshooting Grignard Reagent Formation
Quantitative Data Summary
The following table provides representative quantitative data for sequential Suzuki-Miyaura and Sonogashira-Suzuki coupling reactions. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| Reaction Type | Step | Coupling Position | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sequential Suzuki-Miyaura | 1 | C-I | Arylboronic Acid 1 | Pd(PPh₃)₄ (2-5) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | >90 |
| 2 | C-Br | Arylboronic Acid 2 | Pd(dppf)Cl₂ (2-5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85 | |
| Sequential Sonogashira-Suzuki | 1 | C-I | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 25-50 | 6 | ~95 |
| 2 | C-Br | Arylboronic Acid | Pd₂(dba)₃ / XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~82 |
Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Positions
This protocol describes the selective coupling of an arylboronic acid at the two C-I positions of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Sonogashira and Suzuki-Miyaura Coupling
This protocol outlines a two-step sequence involving a Sonogashira coupling at the C-I positions followed by a Suzuki-Miyaura coupling at the C-Br position.
Step 1: Sonogashira Coupling at the C-I Positions
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the di-alkynylated product by flash column chromatography.
Step 2: Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
Product from Step 1 (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
Follow the general procedure for Suzuki-Miyaura coupling as described in Protocol 1, using the product from the Sonogashira reaction as the starting material.
-
Use the specified catalyst system (Pd₂(dba)₃/XPhos) and base (K₃PO₄) in anhydrous 1,4-dioxane.
-
A higher reaction temperature (e.g., 110 °C) will likely be required to effect coupling at the C-Br position.
-
Workup and purify as described previously.
stability of 1-Bromo-3,5-diiodobenzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Bromo-3,5-diiodobenzene under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound?
A1: this compound is a polyhalogenated aromatic compound, and its stability is primarily influenced by the reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bonds are significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1][2][3][4] Key stability considerations include:
-
Reactivity towards nucleophiles and metals: The iodine atoms are more susceptible to nucleophilic substitution and oxidative addition in metal-catalyzed reactions.
-
Thermal Stability: While benzene derivatives can be thermally stable, the relatively weak C-I bonds may lead to decomposition at elevated temperatures.[5][6]
-
Photostability: Aromatic iodine compounds can be sensitive to light, particularly UV radiation, which can cause cleavage of the C-I bond.[7][8][9]
-
Storage: To minimize degradation, it should be stored in a cool, dark place under an inert atmosphere.[7]
Q2: How does the reactivity of the C-I and C-Br bonds differ in this compound?
A2: The reactivity of carbon-halogen bonds in aryl halides follows the order: C-I > C-Br > C-Cl > C-F.[10] This trend is governed by the bond dissociation energy; the C-I bond is the weakest and thus the most easily broken.[1][3][4] This differential reactivity is advantageous for selective cross-coupling reactions, where the C-I bonds can react preferentially.[11][12]
Q3: What are the common reaction types where the stability of this compound is a concern?
A3: The stability of this compound is a critical factor in various transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids.[10][13][14][15][16]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[11][15][17][18]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
-
Lithiation/Metal-Halogen Exchange: The high reactivity of the C-I bond makes it susceptible to metal-halogen exchange with organolithium reagents.
In these reactions, the key challenge and opportunity lie in controlling the selectivity between the iodo and bromo substituents.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. For Pd(II) precursors, ensure the pre-catalyst is properly activated. |
| Inappropriate Ligand | The choice of ligand is crucial. For less reactive C-Br bonds, more electron-rich and bulky phosphine ligands may be required. |
| Insufficient Base | The base is essential for the catalytic cycle, particularly in Suzuki reactions to activate the boronic acid.[16] Ensure the base is strong enough and present in sufficient stoichiometry. |
| Low Reaction Temperature | While reactions at the C-I position can often be performed at lower temperatures, engaging the C-Br bond may require higher temperatures. |
Issue 2: Lack of Selectivity Between C-I and C-Br Bonds
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | To achieve mono-functionalization at the C-I position, conduct the reaction at a lower temperature. The C-Br bond is less reactive and typically requires more forcing conditions to react.[13] |
| Catalyst/Ligand System is Too Reactive | A highly active catalyst system may not differentiate well between the two halogen atoms. Consider using a less reactive catalyst or ligand combination for improved selectivity. |
| Incorrect Stoichiometry of Reagents | To favor mono-substitution, use a stoichiometric amount or a slight excess of the coupling partner relative to the number of iodine atoms you wish to substitute. |
Issue 3: Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step |
| Glaser Homocoupling in Sonogashira Reactions | This is a common side reaction involving the coupling of two terminal alkynes.[17][18] It can be minimized by using a copper co-catalyst, controlling the reaction temperature, and ensuring an oxygen-free environment.[17] |
| Protodehalogenation (Reduction of C-X bond) | This can occur in the presence of a hydrogen source (e.g., solvent, water) and a reducing agent. Ensure anhydrous conditions and use purified reagents. |
| Decomposition of Starting Material | If the reaction is run at a very high temperature for an extended period, thermal decomposition of this compound may occur. Monitor the reaction progress and avoid unnecessarily long reaction times. |
Data Presentation
The reactivity of the carbon-halogen bonds is inversely proportional to their bond dissociation energy.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | ~228-290 | Highest |
| C-Br | ~276-290 | Intermediate |
| C-Cl | ~339-346 | Lower |
| C-F | ~485 | Lowest |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol: Assessing Photostability of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[8][19][20]
-
Sample Preparation:
-
Prepare two sets of samples of this compound. One set will be exposed to light, and the other will serve as a dark control.
-
Samples can be tested as the solid material or in solution (e.g., in a common, inert solvent like acetonitrile or cyclohexane).
-
Place the samples in chemically inert, transparent containers.
-
-
Light Exposure:
-
Expose the test samples to a light source that provides both cool white fluorescent and near-ultraviolet (UVA) light.
-
The overall illumination should be not less than 1.2 million lux hours.
-
The integrated near-UVA energy should be not less than 200 watt-hours per square meter.[9]
-
Simultaneously, keep the dark control samples protected from light at the same temperature.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples.
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the amount of this compound and detect any degradation products.
-
Compare the chromatograms of the exposed and control samples to identify and quantify any photodegradation.
-
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
- 1. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 2. Alkyl Halide Reactivity [chemserv.centre.edu]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. ijcrt.org [ijcrt.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. q1scientific.com [q1scientific.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. nbinno.com [nbinno.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 19. caronscientific.com [caronscientific.com]
- 20. database.ich.org [database.ich.org]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-3,5-diiodobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the reactivity of 1-bromo-3,5-diiodobenzene in common cross-coupling reactions. The following question-and-answer format addresses specific experimental challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is inversely related to the bond strength. The general order of reactivity is C-I > C-Br > C-Cl. Therefore, for this compound, the two carbon-iodine bonds are significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the iodine positions.
Q2: How does solvent polarity generally affect the outcome of cross-coupling reactions with this substrate?
A2: Solvent polarity can have a significant impact on reaction rates, yields, and selectivity. Polar aprotic solvents like DMF and DMSO can enhance the rate of reaction by stabilizing charged intermediates in the catalytic cycle.[1] However, they can sometimes lead to undesired side reactions or catalyst deactivation. Non-polar solvents such as toluene and dioxane are also commonly used and can be effective, particularly in reactions where solubility is not a limiting factor.[1] The choice of solvent is a critical parameter to optimize for any specific transformation.
Q3: Can I perform selective mono- or di-functionalization at the iodine positions?
A3: Yes, the differential reactivity of the C-I and C-Br bonds allows for selective reactions. By carefully controlling the stoichiometry of the coupling partner (e.g., using one equivalent of a boronic acid or alkyne), it is possible to achieve mono-alkynylation or mono-arylation at one of the iodine positions. To achieve di-functionalization at both iodine sites, an excess of the coupling partner is typically used. Subsequent reaction at the less reactive C-Br bond would require more forcing conditions, such as higher temperatures.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The solubility of reactants and the stability of the catalytic species are highly dependent on the solvent.
-
Solution: Screen a range of solvents with varying polarities. While polar solvents like DMF can increase reaction rates, non-polar solvents like toluene have also been shown to be effective and may reduce side reactions.[1] Consider a solvent screen as a primary optimization step.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or the solvent itself. The formation of palladium black is an indicator of catalyst decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent thoroughly before use to remove oxygen, which can lead to unwanted homocoupling of the alkyne.
-
-
Insufficient Base Strength or Solubility: The amine base is crucial for the deprotonation of the terminal alkyne.
-
Solution: Use a dry, high-purity amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure it is soluble in the chosen reaction solvent.
-
Issue 2: Lack of Selectivity in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Solvent-Dependent Selectivity: The choice of solvent can influence which carbon-halogen bond reacts preferentially, although with this compound, the C-I bonds are intrinsically more reactive. In some systems with different leaving groups (e.g., triflates), polar solvents like acetonitrile or DMF can alter the selectivity profile compared to non-polar solvents like THF or toluene.[2]
-
Solution: For selective coupling at the iodine positions, start with a common solvent system like dioxane/water or toluene/water.[3] If selectivity is an issue, screen other solvents, but be aware that temperature and catalyst choice will also play a significant role.
-
-
Reaction Temperature Too High: Higher temperatures can overcome the activation barrier for the less reactive C-Br bond, leading to a mixture of products.
-
Solution: To favor mono-substitution at the iodine position, conduct the reaction at a lower temperature (e.g., room temperature to 50 °C) and carefully monitor the reaction progress. For di-iodo substitution, a moderate temperature may be required. For reaction at the bromine, a significantly higher temperature will likely be necessary.
-
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst can influence its reactivity and selectivity.
-
Solution: For selective couplings, a less active catalyst system might be beneficial. Screen different phosphine ligands to fine-tune the reactivity.
-
Data Presentation
The following tables summarize the effect of different solvents on the yield of Sonogashira and Suzuki-Miyaura coupling reactions for dihalogenated aromatic compounds, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Solvent on the Yield of a Sonogashira Coupling of an Aryl Iodide
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 93 |
| 2 | MeCN | 64 |
| 3 | DME | 49 |
| 4 | 1,4-Dioxane | 51 |
| 5 | THF | - |
Data adapted from a study on the Sonogashira coupling of aryl iodides.[1] The specific substrate was iodobenzene.
Table 2: Effect of Solvent on the Yield of a Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Entry | Solvent | Yield (%) |
| 1 | Isopropanol | 94 |
| 2 | Methanol | 92 |
| 3 | Ethanol | 93 |
| 4 | Acetonitrile | 85 |
| 5 | DMF | 82 |
| 6 | DMSO | 75 |
| 7 | Water | 70 |
| 8 | Toluene | 65 |
Data adapted from a study on a palladium-catalyzed Sonogashira reaction.[4]
Table 3: Comparison of Solvents for Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene
| Entry | Solvent System | Yield (%) |
| 1 | 1,4-Dioxane / Water | 75-90 |
| 2 | Toluene | Lower Yields |
Data adapted from a study on the double Suzuki coupling of a dibrominated thiophene derivative.[3] The higher yield in dioxane/water was attributed to the better solubility of the arylboronic acids.[3]
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling of this compound
This protocol is designed for the selective coupling at one of the iodine positions.
Reagents:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Selective Di-Suzuki Coupling of this compound at the Iodine Positions
This protocol aims for a double coupling at both iodine positions.
Reagents:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (4 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid, and K₂CO₃ in the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 80-90 °C and stir until TLC or GC-MS analysis indicates the completion of the reaction.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo. Purify the residue by column chromatography.
Mandatory Visualizations
References
- 1. books.lucp.net [books.lucp.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
preventing dehalogenation of 1-Bromo-3,5-diiodobenzene
Welcome to the technical support center for 1-Bromo-3,5-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom on an aromatic ring is replaced by a hydrogen atom. For this compound, this can lead to the formation of byproducts such as 1-bromo-3-iodobenzene, 3,5-diiodobenzene, 1-iodobenzene, bromobenzene, or even benzene. This reduces the yield of the desired product and complicates purification. Due to the reactivity trend of halogens (I > Br > Cl), the iodine atoms in this compound are particularly susceptible to dehalogenation.[1]
Q2: What are the primary causes of dehalogenation in cross-coupling reactions?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with bases, solvents (especially alcohols), or trace amounts of water. The Pd-H species can then react with the aryl halide, leading to the replacement of a halogen with hydrogen. Radical pathways can also contribute to dehalogenation, particularly under certain conditions.
Q3: Which reaction conditions are known to promote dehalogenation?
A3: Several factors can increase the likelihood of dehalogenation:
-
High Temperatures: Elevated temperatures can promote the decomposition of reagents and catalysts, leading to the formation of species that facilitate dehalogenation.
-
Protic Solvents: Solvents like alcohols can act as a source of hydrides.
-
Strong Bases: Certain strong bases can react to form hydride sources.
-
Prolonged Reaction Times: Longer exposure to reaction conditions can increase the chances of side reactions, including dehalogenation.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to forming hydride species.
Q4: How can I detect and quantify dehalogenation byproducts?
A4: Dehalogenation byproducts can be identified and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new aromatic protons in place of the halogen atoms.
Troubleshooting Guides
Issue: Significant Dehalogenation Observed in a Cross-Coupling Reaction
This guide will help you troubleshoot and minimize the formation of dehalogenated byproducts when using this compound in cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting dehalogenation.
Quantitative Data on Dehalogenation (Illustrative)
The following table provides illustrative data on how different reaction parameters can influence the yield of the desired product versus the dehalogenated byproduct in a hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This data is based on general trends and is for illustrative purposes. Actual results may vary.
| Parameter | Condition A | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Condition B | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Catalyst | Pd(PPh₃)₄ | 65 | 25 | Pd(dppf)Cl₂ | 85 | 10 |
| Ligand | PPh₃ | 70 | 20 | XPhos | 90 | 5 |
| Base | NaOEt | 55 | 35 | K₂CO₃ | 88 | 8 |
| Solvent | Ethanol/Water | 60 | 30 | Toluene/Water | 82 | 12 |
| Temperature | 100 °C | 75 | 18 | 80 °C | 92 | 4 |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is designed to selectively couple a terminal alkyne at one of the more reactive C-I positions of this compound while minimizing dehalogenation.
Workflow for Selective Sonogashira Coupling
Caption: A typical workflow for a selective Sonogashira coupling reaction.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent Addition: Add a degassed mixture of THF and triethylamine (2:1, v/v).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1-bromo-3-iodo-5-(alkynyl)benzene.
Protocol 2: Stepwise Suzuki-Miyaura Coupling
This protocol describes a two-step, one-pot sequential Suzuki-Miyaura coupling to first functionalize a C-I bond and then the C-Br bond.
Methodology:
First Coupling (at the C-I position):
-
Reaction Setup: In a Schlenk flask under argon, combine this compound (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v).
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
Second Coupling (at the C-Br position):
-
Reagent Addition: Cool the reaction mixture to room temperature. Add the second arylboronic acid (1.2 eq), a more active catalyst system such as Pd₂(dba)₃ (0.02 eq) with a bulky phosphine ligand like XPhos (0.05 eq), and additional base (e.g., K₃PO₄, 3.0 eq).
-
Reaction: Heat the mixture to a higher temperature (e.g., 110 °C) and stir until the intermediate is consumed.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the disubstituted product.[1]
References
Technical Support Center: Large-Scale Synthesis of 1-Bromo-3,5-diiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Bromo-3,5-diiodobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common and scalable synthetic route involves a multi-step process starting from aniline, including protection of the amino group, followed by bromination, iodination, and finally deamination.
Diagram: Troubleshooting Workflow for the Synthesis of this compound
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Diazotization (Sandmeyer Reaction) | Incomplete formation of the diazonium salt. | - Ensure the reaction temperature is maintained between 0-5°C.[1] - Use a slight excess of sodium nitrite. - Ensure the aniline derivative is fully dissolved before adding sodium nitrite. |
| Decomposition of the diazonium salt. | - Maintain a low temperature throughout the reaction. - Use the diazonium salt immediately after its preparation. | |
| Formation of side products, such as phenols. | - Keep the reaction mixture acidic. - Avoid exposing the diazonium salt to high temperatures.[2] | |
| Incomplete Iodination | Insufficient reactivity of the iodinating agent. | - Consider using a more reactive iodinating agent, such as iodine monochloride.[3] |
| Steric hindrance from existing substituents. | - Increase the reaction temperature or prolong the reaction time, monitoring for decomposition. | |
| Formation of Impurities | Over-iodination or formation of isomeric byproducts. | - Control the stoichiometry of the iodinating agent carefully. - Optimize the reaction temperature and time. |
| Presence of starting materials or intermediates in the final product. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the purification process, such as recrystallization or distillation.[4] | |
| Purification Challenges | Co-crystallization of impurities with the desired product. | - Experiment with different solvent systems for recrystallization.[3] - Consider a multi-step purification process, such as a combination of distillation and recrystallization.[4] |
| Oily product that is difficult to crystallize. | - Try seeding the solution with a small crystal of the pure product. - Cool the solution slowly to promote crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is a common large-scale synthesis route for this compound?
A1: A practical multi-step synthesis often starts from aniline. The key steps are:
-
Acetylation: Protection of the amino group of aniline to form acetanilide. This moderates the reactivity of the aromatic ring.
-
Bromination: Electrophilic aromatic substitution to introduce a bromine atom at the para-position of acetanilide.
-
Di-iodination: Introduction of two iodine atoms at the meta-positions relative to the bromine.
-
Hydrolysis: Deprotection of the acetamido group to regenerate the amino group.
-
Deamination: Removal of the amino group via a Sandmeyer reaction to yield the final product.[5]
Q2: What are the critical safety precautions for the Sandmeyer reaction at a large scale?
A2: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if isolated or allowed to decompose uncontrollably.[1][6] Key safety measures include:
-
Temperature Control: Strictly maintain the temperature between 0-5°C during diazotization to prevent the rapid decomposition of the diazonium salt.[1]
-
In-situ Generation and Consumption: The diazonium salt should be generated and used immediately in the next step without isolation.
-
Quenching: Have a proper quenching procedure in place to safely destroy any unreacted diazonium salt at the end of the reaction.
-
Ventilation: Ensure adequate ventilation to handle the evolution of nitrogen gas.
Q3: What are the expected yields for the synthesis of this compound?
| Reaction Step | Typical Reagents | Plausible Yield Range |
| Acetylation of Aniline | Acetic Anhydride | 90-95% |
| Bromination of Acetanilide | Bromine in Acetic Acid | 80-90% |
| Di-iodination | Iodine Monochloride or N-Iodosuccinimide | 60-75% |
| Hydrolysis | Acid (e.g., HCl) | 85-95% |
| Deamination (Sandmeyer) | Sodium Nitrite, Hypophosphorous Acid | 70-85% |
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include:
-
Partially halogenated species: 1-Bromo-3-iodobenzene or 3,5-diiodoaniline.
-
Isomeric byproducts: Depending on the directing effects of the substituents at each stage.
-
Phenolic impurities: Formed during the Sandmeyer reaction if the diazonium salt decomposes in the presence of water.[2]
-
Starting materials and intermediates: From incomplete reactions at each step.
Q5: What are the recommended methods for the large-scale purification of this compound?
A5: For large-scale purification, the following methods are commonly employed:
-
Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, methanol, or a mixture with water) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.[3]
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be effective in separating it from less volatile or non-volatile impurities.[4]
-
Washing: The crude product can be washed with aqueous solutions to remove acidic or basic impurities. For instance, a wash with a sodium bisulfite solution can remove unreacted iodine.[3]
Experimental Protocols
Key Experiment: Deamination of 3-Bromo-2,6-diiodoaniline via Sandmeyer Reaction
This protocol is a representative procedure for the final deamination step.
Materials:
-
3-Bromo-2,6-diiodoaniline
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Hypophosphorous Acid (H₃PO₂) (50%)
-
Diethyl ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3-Bromo-2,6-diiodoaniline in a suitable solvent mixture such as aqueous sulfuric acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Deamination:
-
In a separate vessel, cool the hypophosphorous acid to 0°C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the crystals under vacuum.
-
References
- 1. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]
- 4. DE2737797A1 - PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Complete the reaction of benzene diazonium chloride (C6H5N2Cl) with potas.. [askfilo.com]
analytical methods for detecting impurities in 1-Bromo-3,5-diiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-Bromo-3,5-diiodobenzene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for assessing the purity of this compound?
The primary methods for purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages for identifying and quantifying impurities.
Q2: What are the potential impurities in this compound?
Potential impurities can originate from the synthetic route. For instance, in multi-step syntheses starting from compounds like aniline, impurities can include residual starting materials, intermediates from incomplete reactions (e.g., compounds with fewer halogen substitutions), and byproducts from side reactions of electrophilic aromatic substitution.[1][2] It is also possible to have isomers or compounds with different halogenation patterns.
Q3: What is a typical purity specification for commercially available this compound?
Commercially available this compound for pharmaceutical synthesis typically has a purity of 97% or higher.[3]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Ghost peaks appearing in the chromatogram.
-
Possible Causes:
-
Troubleshooting Steps:
-
Run a blank injection: Inject a vial of the solvent used for sample preparation. If ghost peaks are present, the solvent is likely contaminated.
-
Perform a no-injection run: If the ghost peaks are still present without an injection, the contamination may be in the carrier gas or the GC system itself.[5]
-
Check for carryover: If the ghost peaks are broad, it might be due to carryover from a previous, more concentrated sample. Extend the run time or increase the final oven temperature to ensure all components elute.[5]
-
Inlet maintenance: Regularly replace the septum and clean or replace the inlet liner to prevent contamination.[7]
-
Issue 2: Poor peak shape (e.g., fronting or tailing).
-
Possible Causes:
-
Fronting: Often caused by column overload.
-
Tailing: Can be due to active sites in the inlet or on the column, or secondary interactions with the stationary phase.
-
-
Troubleshooting Steps:
-
Address fronting: Reduce the injection volume or dilute the sample.
-
Address tailing:
-
Deactivate the inlet liner or use a liner with deactivation.
-
Trim the first few centimeters of the column to remove active sites.
-
Ensure the column is properly installed.
-
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak tailing, especially for aromatic compounds.
-
Possible Causes:
-
Secondary silanol interactions: Aromatic compounds can interact with free silanol groups on the silica-based stationary phase, causing tailing.[8][9]
-
Mobile phase pH: If the mobile phase pH is close to the pKa of an impurity, it can exist in both ionized and non-ionized forms, leading to peak distortion.[8]
-
Column overload: Injecting too much sample can saturate the stationary phase.[8]
-
-
Troubleshooting Steps:
-
Adjust mobile phase pH: For basic impurities, using a low pH mobile phase (around 2-3) can protonate the silanol groups and reduce interactions.[10]
-
Use a different column: Consider a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions.[9][11]
-
Reduce sample concentration: Dilute the sample to avoid column overload.
-
Add a mobile phase modifier: For basic compounds, adding a small amount of a competitive amine like triethylamine (TEA) can help to block the active silanol sites.[9]
-
Issue 2: Poor resolution between this compound and an impurity.
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate column chemistry.
-
Insufficient column length or efficiency.
-
-
Troubleshooting Steps:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Try a different stationary phase: A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic and halogenated compounds due to pi-pi interactions.[12]
-
Increase column length or decrease particle size: This will increase the number of theoretical plates and improve resolution.
-
Adjust the temperature: Changing the column temperature can affect the selectivity of the separation.
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range | Notes |
| GC-MS | Purity | ≥ 97% | For pharmaceutical-grade material.[3] |
| Limit of Detection (LOD) | 0.001 - 0.63 µg/L | For halogenated hydrocarbons in water (representative values).[13] | |
| HPLC | Limit of Detection (LOD) | 2 - 290 µg/L | For various aromatic pollutants (representative values).[14] |
| Limit of Quantitation (LOQ) | 6 - 980 µg/L | For various aromatic pollutants (representative values).[14] |
Experimental Protocols
GC-MS Method for Purity Analysis
This protocol provides a general framework. Optimization for your specific instrument and potential impurities is recommended.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 5 minutes.[15]
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
-
HPLC Method for Impurity Profiling
This protocol is a starting point for method development for halogenated aromatic compounds.
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program:
-
Start at 60% acetonitrile.
-
Increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 60% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
NMR Spectroscopy for Structural Confirmation and Purity
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify and quantify proton-bearing impurities.
-
¹³C NMR: To confirm the carbon skeleton of the main component and identify carbon-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): Can be used for the structural elucidation of unknown impurities.
-
Visualizations
References
- 1. medium.com [medium.com]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 3. nbinno.com [nbinno.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
reaction monitoring techniques for 1-Bromo-3,5-diiodobenzene transformations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diiodobenzene. It focuses on monitoring common cross-coupling reactions and addressing specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations for this compound?
A1: this compound is a versatile substrate primarily used in transition-metal-catalyzed cross-coupling reactions. The different reactivities of the C-I and C-Br bonds allow for sequential and site-selective functionalization.[1] Common transformations include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Q2: Which analytical techniques are best for monitoring these reactions?
A2: The choice of technique depends on the required level of detail, speed, and available equipment.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on the consumption of starting material and the formation of products.[2]
-
Gas Chromatography (GC-FID/GC-MS): Excellent for separating and quantifying volatile and semi-volatile compounds.[3] GC-FID provides quantitative data based on peak area, while GC-MS helps in identifying components by their mass spectra.[2][4]
-
High-Performance Liquid Chromatography (HPLC/UPLC-MS): A versatile method for a wide range of compounds. UPLC-MS combines high-resolution separation with mass spectrometry, offering fast, sensitive, and structurally informative analysis with minimal sample preparation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-invasive tool that provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture.[7][8] It is highly effective for mechanistic studies and quantitative analysis.[9]
Q3: How do I handle the differential reactivity of the iodo and bromo groups?
A3: The C-I bond is significantly more reactive than the C-Br bond in the oxidative addition step of most palladium-catalyzed cross-coupling reactions.[10] This allows for selective coupling at the iodine positions by using milder reaction conditions (e.g., lower temperatures). Subsequent coupling at the bromine position can then be achieved under more forcing conditions.
Q4: My reaction is not working at all. What are the first things I should check?
A4: For most cross-coupling reactions, a complete failure often points to three critical areas:
-
Catalyst System: Ensure your palladium catalyst and any ligands are active and not degraded. For reactions sensitive to air, using a pre-catalyst can lead to cleaner formation of the active catalytic species.[11]
-
Reaction Atmosphere: Many coupling reactions, especially Sonogashira and Buchwald-Hartwig, require anhydrous and anaerobic conditions.[11][12] Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Verify the purity of your starting materials, coupling partners, and base. Impurities can poison the catalyst.[12]
Reaction Monitoring Techniques: A Comparison
The following table summarizes the advantages and disadvantages of common reaction monitoring techniques.
| Technique | Advantages | Disadvantages | Best For |
| TLC | Fast, inexpensive, simple setup.[2] | Qualitative only, may have co-elution issues. | Quick reaction progress checks. |
| GC-FID | Excellent quantitative accuracy for volatile compounds, robust.[3][13] | Requires volatile/thermally stable analytes; destructive. | Quantifying starting materials and products in reactions like Heck or Sonogashira. |
| UPLC-MS | High speed, resolution, and sensitivity; provides mass information for identification.[5][6] | Higher equipment cost; potential for ion suppression. | Complex reaction mixtures, identifying byproducts, high-throughput screening.[5] |
| NMR | Non-destructive, provides rich structural detail, quantitative.[8] Can observe intermediates. | Lower sensitivity, more expensive equipment, potential for overlapping signals.[7] | Mechanistic studies, isomer quantification, reactions where isolation is difficult. |
Troubleshooting Guides
This section addresses specific problems encountered during transformations of this compound.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Your Sonogashira reaction shows low conversion of this compound.
A decision tree for troubleshooting low yield in Sonogashira couplings.
| Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper degassing as oxygen can deactivate the catalyst.[12] |
| Insufficient Reactivity | Aryl bromides may require higher temperatures than aryl iodides. If targeting the C-Br bond, try increasing the temperature in 10-20°C increments or switching to a more polar aprotic solvent like DMF.[14][15] |
| Alkyne Homocoupling (Glaser Coupling) | This is a very common side reaction, especially with copper catalysts. The most effective solution is to switch to a copper-free Sonogashira protocol.[10][14] |
| Inappropriate Base | An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is required. Ensure the base is dry and used in sufficient excess (typically 2-5 equivalents).[12][15] |
Issue 2: Poor Selectivity in Suzuki-Miyaura Coupling
You are observing a mixture of products from coupling at the iodo- and bromo- positions when you only want to target the C-I bonds.
Key factors controlling regioselectivity in cross-coupling reactions.
| Cause | Recommended Action |
| Reaction Temperature is Too High | High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage. Perform the reaction at the lowest temperature that allows for a reasonable rate of C-I coupling (e.g., room temperature to 60°C).[10] |
| Catalyst System is Too Active | Highly active, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) can facilitate the more difficult oxidative addition to the C-Br bond.[10] Consider using a less reactive ligand like triphenylphosphine (PPh₃) for selective C-I coupling. |
| Incorrect Base | While strong bases are often used, a weaker base like K₂CO₃ or K₃PO₄ is frequently sufficient for activating the boronic acid and can help minimize side reactions and improve selectivity.[10][16] |
| Halide Inhibition | The iodide salt generated as a byproduct can sometimes inhibit the catalytic cycle, especially when using certain ligands. Changing the solvent (e.g., from THF to toluene) can minimize this effect.[17] |
Issue 3: Reaction Stalls or is Sluggish in Buchwald-Hartwig Amination
Your C-N coupling reaction starts but fails to proceed to completion.
| Cause | Recommended Action |
| Base Sensitivity or Strength | The choice of base is critical. Strong bases like NaOtBu can decompose sensitive functional groups.[11] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures. Ensure the base is finely powdered or ground before use to avoid clumping and improve reaction rates.[18] |
| Ligand Incompatibility | Not all ligands are suitable for all substrates. Primary amines, secondary amines, and amides often require different classes of ligands for optimal results.[18] Screen a panel of Buchwald or Josiphos-type ligands to find the best fit for your specific amine and aryl halide combination. |
| Catalyst Inhibition | Aryl iodides can sometimes be challenging substrates as the generated iodide can inhibit the catalyst.[18] If using this compound, this could be a factor. If targeting the C-Br bond after C-I functionalization, ensure the previous iodide salt is fully removed. |
| Solvent Choice | While toluene and dioxane are common, they are not always optimal.[19] For polar substrates, a more polar solvent might be beneficial. Ensure the solvent is anhydrous, as water can interfere with the base and catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by GC-FID
This protocol provides a general method for quantitative analysis of a reaction mixture.
-
Instrumentation & Materials
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary column suitable for aromatic compounds (e.g., DB-5, HP-5).
-
Anhydrous solvent for dilution (e.g., acetonitrile, ethyl acetate).
-
Internal standard (a stable compound not present in the reaction mixture, with a distinct retention time, e.g., dodecane).
-
Microsyringe, vials, 0.45 µm syringe filters.
-
-
Procedure
-
Calibration: Prepare a stock solution of the starting material, expected product, and internal standard at known concentrations. Create a calibration curve by injecting different concentrations.
-
Sampling: At various time points (e.g., t = 0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching & Preparation: Immediately quench the aliquot in a vial containing a known volume of cold solvent and the internal standard. For example, add the 50 µL aliquot to 950 µL of ethyl acetate containing the internal standard.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter or catalyst residues.
-
Injection: Inject 1 µL of the prepared sample into the GC-FID.
-
Analysis: Record the chromatogram. Identify peaks based on retention times established during calibration. Quantify the amount of starting material and product by comparing their peak areas to the internal standard's peak area, using the calibration curve.[13]
-
Protocol 2: General Procedure for Reaction Monitoring by UPLC-MS
This protocol is designed for rapid analysis with minimal sample preparation.[5]
-
Instrumentation & Materials
-
UPLC system coupled to a mass spectrometer (e.g., SQD or Q-TOF).
-
UPLC column (e.g., ACQUITY UPLC BEH C8 or C18).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Solvent for dilution (typically the mobile phase).
-
Vials, 0.22 µm syringe filters.
-
-
Procedure
-
Method Setup: Develop a rapid gradient method (e.g., 5% to 95% B in under 1 minute) that separates the starting material from the product. Set the mass spectrometer to scan for the expected m/z of the reactants and products in a suitable ionization mode (ESI or APCI).[5]
-
Sampling: At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Preparation: Dilute the aliquot significantly in the analysis solvent (e.g., 1:1000 in 50:50 acetonitrile/water). This minimizes matrix effects and prevents detector saturation.[5]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter.
-
Injection: Inject the sample into the UPLC-MS system. Total cycle time per sample can be under 2 minutes.[5]
-
Analysis: Monitor the reaction progress by tracking the relative peak areas of the extracted ion chromatograms (EICs) for the starting material and product masses. Note the appearance of any new masses that could indicate side products.[5]
-
Workflow for Reaction Monitoring and Optimization
A general workflow for monitoring and optimizing chemical reactions.
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. measurlabs.com [measurlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Magritek [magritek.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicke-listy.cz [chemicke-listy.cz]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Workup Procedures for Reactions Containing 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the workup procedures for reactions involving 1-Bromo-3,5-diiodobenzene. This versatile building block is frequently employed in cross-coupling reactions and other transformations for the synthesis of complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound I should be aware of during workup?
A1: this compound is a solid at room temperature. It is generally insoluble in water but soluble in common organic solvents such as dichloromethane, acetone, and ethanol.[1][2] Due to the presence of iodine, it is a dense compound and may require vigorous extraction.
Q2: How do I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can typically be removed by column chromatography on silica gel. Due to its relatively nonpolar nature, it will elute with less polar solvent systems (e.g., hexane/ethyl acetate mixtures). Recrystallization can also be an effective method for separation, provided there is a significant solubility difference between the starting material and the desired product.
Q3: What is the best way to purify my product after a Suzuki-Miyaura or Sonogashira coupling reaction using this compound?
A3: A combination of aqueous workup, extraction, and column chromatography is the standard procedure. The aqueous workup is designed to remove inorganic salts and water-soluble byproducts. Subsequent purification by flash column chromatography on silica gel is typically required to separate the desired product from unreacted starting materials, homo-coupled byproducts, and palladium catalyst residues.[3]
Q4: Are there any specific safety precautions I should take during the workup?
A4: Yes. This compound may cause skin and eye irritation.[4] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodine-containing waste should be segregated and disposed of according to your institution's hazardous waste guidelines.
Q5: How can I effectively remove residual palladium catalyst from my product?
A5: Residual palladium can often be removed by filtration through a pad of Celite®.[5][6] For more stubborn cases, treatment with a thiol-based scavenger or filtration through a plug of silica gel treated with a scavenger can be effective.[5] In some instances, recrystallization can also help in removing finely dispersed palladium particles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in separating product from starting material by column chromatography. | The polarity of the product and this compound are very similar. | - Optimize the solvent system for your column. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexane) may be necessary. - Consider using a different stationary phase for chromatography, such as alumina. |
| Product "oils out" during recrystallization instead of forming crystals. | - The chosen solvent is too good a solvent, even at low temperatures. - The presence of impurities is inhibiting crystallization. - The cooling process is too rapid. | - Try a two-solvent recrystallization system. For halogenated aromatics, a common system is dissolving the compound in a hot solvent in which it is soluble (e.g., glacial acetic acid) and then slowly adding a solvent in which it is less soluble (e.g., water) until turbidity is observed, followed by slow cooling.[1] - Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary pass through a short silica plug can sometimes help. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Dark coloration of the organic layer during workup. | Residual iodine from the starting material or side reactions. | Wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to reduce the iodine to colorless iodide, which can then be removed in the aqueous layer.[1] |
| Formation of an emulsion during aqueous extraction. | High concentration of salts or polar byproducts. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite®. |
| Low recovery of the desired product after workup and purification. | - Incomplete reaction. - Product loss during extraction or chromatography. - Decomposition of the product on silica gel. | - Monitor the reaction progress by TLC or GC-MS to ensure completion before starting the workup. - Minimize the number of transfer steps and use appropriate volumes of extraction solvents. - If the product is suspected to be unstable on silica, consider purification by recrystallization or using a deactivated silica gel. |
Data Presentation
Solubility of Halogenated Benzenes
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Insoluble[2][7] |
| Methanol | High | Sparingly soluble to insoluble |
| Ethanol | High | Soluble[2] |
| Acetone | Medium | Soluble[2] |
| Dichloromethane | Medium | Soluble[1] |
| Ethyl Acetate | Medium | Soluble |
| Hexane | Low | Sparingly soluble to soluble |
Note: This table provides qualitative estimates. It is always recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Cross-Coupling Reaction
-
Quenching: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with: a. Water or a saturated aqueous solution of ammonium chloride to remove inorganic salts. b. If necessary, a 10% aqueous solution of sodium thiosulfate to remove any residual iodine (indicated by a brown color). c. Brine to aid in phase separation and remove residual water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be chosen based on the polarity of the product and impurities, as determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Two-Solvent Recrystallization
This protocol is adapted from a procedure for a similar polyhalogenated aromatic compound.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., boiling glacial acetic acid).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a solvent in which the product is poorly soluble (e.g., hot water) dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Clarification: Add a few drops of the first solvent (e.g., hot glacial acetic acid) until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., cold water or a cold mixture of the two solvents).
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A logical workflow for the general workup and purification of products from reactions containing this compound.
References
- 1. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to C-Br vs. C-I Bond Reactivity in 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex, multi-substituted aromatic compounds, haloarenes are indispensable building blocks. The strategic use of polyhalogenated substrates, such as 1-bromo-3,5-diiodobenzene, offers a powerful platform for sequential and site-selective functionalization. This guide provides an objective comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, supported by established principles and experimental data from analogous systems.
The differential reactivity of these halogen atoms is the cornerstone of their synthetic utility, allowing for a controlled and predictable introduction of various functional groups. This selectivity is primarily governed by the carbon-halogen bond dissociation energies. The C-I bond is inherently weaker and thus more readily cleaved than the C-Br bond.[1] This fundamental property dictates that the C-I bonds will react preferentially in transition-metal-catalyzed cross-coupling reactions. The established reactivity hierarchy is C-I > C-Br > C-Cl, making the iodine positions the primary sites for initial functionalization under carefully controlled conditions.[1]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation. In these reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the haloarene to a palladium(0) complex. The lower bond energy of the C-I bond facilitates a much faster rate of oxidative addition compared to the C-Br bond.[2] This allows for high chemoselectivity, where the C-I bonds can be selectively functionalized while leaving the C-Br bond intact for subsequent transformations.
Logical Workflow for Selective Functionalization
The predictable reactivity hierarchy enables a straightforward logical workflow for synthesizing tri-substituted benzene derivatives from this compound.
Caption: Sequential functionalization of this compound.
Comparative Performance Data
While specific high-throughput data for this compound is not extensively published, the selective reactivity is well-documented for structurally similar di- and tri-halobenzenes. The following table summarizes typical outcomes for selective cross-coupling reactions, illustrating the preferential reactivity of the C-I bond.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Yield | Reference |
| Suzuki-Miyaura Coupling | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 70-80°C | 4-Bromo-4'-phenyl-1,1'-biphenyl | High selectivity for mono-coupling | [2] |
| Sonogashira Coupling | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Room Temp | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | Selective coupling at C-I position | [3] |
| Buchwald-Hartwig Amination | 1-Bromo-4-iodobenzene | Toluidine | Ni-based catalyst / K₃PO₄ | Optimized conditions | 4-Bromo-N-(p-tolyl)aniline | 78% | [4] |
This data is derived from analogous compounds to demonstrate the widely accepted reactivity principle.
Experimental Protocols
The ability to selectively functionalize the C-I bond is highly dependent on the reaction conditions. Milder conditions are typically sufficient to activate the C-I bond without affecting the C-Br bond.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is a representative example for the selective functionalization of an aryl iodide in the presence of an aryl bromide.[2][3]
Objective: To selectively couple a terminal alkyne at the C-I positions of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.2 eq)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) as solvent and base
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
All glassware must be oven-dried and the reaction should be assembled under an inert atmosphere (Argon or Nitrogen).
-
To a Schlenk flask, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed triethylamine via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-alkynylated product, 1-bromo-3,5-bis(phenylethynyl)benzene.
Experimental Workflow Diagram
Caption: Workflow for a selective Sonogashira coupling reaction.
Conclusion
The distinct difference in bond strength between carbon-iodine and carbon-bromine bonds provides a reliable and strategic advantage in the synthesis of polysubstituted aromatic molecules using this compound. The C-I bonds exhibit significantly higher reactivity, particularly in palladium-catalyzed cross-coupling reactions, allowing for their selective functionalization under mild conditions. This leaves the more robust C-Br bond available for subsequent transformations under more forcing conditions, making this compound a highly valuable and versatile building block for the controlled, stepwise synthesis of complex molecular architectures.
References
A Comparative Guide to 1-Bromo-3,5-diiodobenzene in Catalysis versus Other Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. Polyhalogenated benzenes are a cornerstone in this regard, offering multiple reaction handles for sequential and site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. Among these, 1-Bromo-3,5-diiodobenzene stands out as a versatile substrate, possessing a unique combination of halogen atoms with differential reactivity. This guide provides an objective comparison of the performance of this compound against other dihalobenzenes in key catalytic reactions, supported by illustrative experimental data and detailed protocols.
The enhanced reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond is a well-established principle in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy, which follows the trend I > Br > Cl, is attributed to the lower bond dissociation energies of the heavier carbon-halogen bonds, facilitating the initial oxidative addition step in the catalytic cycle. This inherent difference allows for selective functionalization of polyhalogenated compounds like this compound, enabling chemists to introduce different substituents in a controlled manner.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the dihalobenzene substrate significantly influences the reaction conditions and outcomes. Due to the higher reactivity of the C-I bonds, this compound can undergo selective or exhaustive coupling depending on the stoichiometry of the boronic acid and the reaction conditions.
Table 1: Illustrative Comparison of Dihalobenzenes in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Illustrative Yield (%) |
| This compound | Phenylboronic acid (1.1 eq.) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 1-Bromo-3,5-diphenylbenzene | >90 |
| This compound | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 1-Bromo-3,5-diphenylbenzene & 1,3,5-Triphenylbenzene | Mixture |
| 1,3-Dibromobenzene | Phenylboronic acid (1.1 eq.) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 3-Bromobiphenyl | 85 |
| 1,3-Diiodobenzene | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 1,3-Diphenylbenzene | >95 |
Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Performance in Sonogashira Cross-Coupling
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The high reactivity of aryl iodides is particularly advantageous in this reaction.
Table 2: Illustrative Comparison of Dihalobenzenes in a Model Sonogashira Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Illustrative Yield (%) |
| This compound | Phenylacetylene (1.1 eq.) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 2 | 1-Bromo-3,5-bis(phenylethynyl)benzene (mono-coupled intermediate also observed) | >90 (di-coupled) |
| 1,3-Dibromobenzene | Phenylacetylene (1.1 eq.) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 12 | 1-Bromo-3-(phenylethynyl)benzene | 80-90 |
| 1,3-Diiodobenzene | Phenylacetylene (2.2 eq.) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 4 | 1,3-Bis(phenylethynyl)benzene | >95 |
Note: The data in this table is illustrative and based on typical yields for Sonogashira reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.1-2.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Cross-Coupling
To a solution of the aryl halide (1.0 mmol) and a terminal alkyne (1.1-2.2 mmol) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine). The mixture is degassed by bubbling with an inert gas for 10-15 minutes. The reaction is stirred at room temperature or gently heated (40-50 °C) and monitored by TLC. After completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst. The filtrate is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.
Visualizations
Catalytic Cycles and Reactivity Comparison
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, along with a logical diagram comparing the reactivity of C-I and C-Br bonds in this compound.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Figure 2: Generalized Catalytic Cycle for the Sonogashira Reaction.
Figure 3: Reactivity Hierarchy in this compound.
A Comparative Guide to Computational Approaches for Determining the Electronic Structure of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies for investigating the electronic structure of 1-Bromo-3,5-diiodobenzene. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document focuses on comparing suitable theoretical approaches based on research conducted on analogous halogenated benzene compounds. The aim is to equip researchers with the necessary information to select appropriate computational methods for their studies.
Introduction to the Electronic Structure of Halogenated Benzenes
This compound is a polyhalogenated aromatic compound. The electronic structure of such molecules is of significant interest in medicinal chemistry and materials science. The nature and position of the halogen substituents can profoundly influence the molecule's reactivity, intermolecular interactions (such as halogen bonding), and photophysical properties.[1] Computational chemistry provides a powerful toolkit for elucidating these electronic characteristics at the molecular level. A key aspect of these studies is the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical parameter for assessing chemical reactivity and optical properties.[2]
Comparison of Computational Methodologies
The selection of an appropriate computational method is crucial for obtaining accurate predictions of the electronic structure of halogenated compounds. Density Functional Theory (DFT) is a widely used set of methods that offers a good balance between computational cost and accuracy.[3][4][5][6] The choice of the functional and basis set is paramount. Below is a comparison of commonly employed DFT functionals and basis sets for studying halogenated benzenes.
| Methodology | Description | Strengths for Halogenated Systems | Potential Limitations |
| DFT Functionals | |||
| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Generally provides good geometric and electronic structure predictions for a wide range of organic molecules.[2] | May not fully account for weak interactions like halogen bonding without dispersion corrections. |
| CAM-B3LYP | A long-range corrected hybrid functional. | Particularly well-suited for calculating excitation energies and describing charge-transfer states, which can be important in polyhalogenated systems.[7] | Can be more computationally expensive than standard hybrid functionals. |
| M06 | A hybrid meta-GGA functional. | Known for its good performance in describing non-covalent interactions, which could be relevant for intermolecular studies of this compound.[8] | The choice of the specific M06 functional (M06, M06-2X, M06-L) depends on the properties of interest. |
| BH&HLYP | A hybrid functional with a higher percentage of Hartree-Fock exchange. | Has been shown to provide good results for the structures of halogen atom-benzene complexes.[3][4][6] | The high amount of exact exchange can sometimes lead to less accurate results for other properties. |
| Basis Sets | |||
| 6-311++G** | A Pople-style basis set that includes diffuse functions (++) and polarization functions (*) on both heavy and hydrogen atoms. | A good general-purpose basis set for geometry optimizations and electronic property calculations of organic molecules.[3][4][6] | May not be as accurate for heavy elements like iodine compared to basis sets with effective core potentials. |
| cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. | Provides a systematic way to converge towards the complete basis set limit, leading to high accuracy.[2] | Computationally more demanding than Pople-style basis sets. |
| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Essential for accurately describing anions, excited states, and weak intermolecular interactions.[7] | Increased computational cost due to the additional diffuse functions. |
| LANL2DZ | A basis set that uses an effective core potential (ECP) for heavier elements. | Reduces the computational cost for systems containing heavy atoms like iodine by treating the core electrons with an ECP. | The accuracy of the results depends on the quality of the ECP. |
Experimental and Computational Protocols
Below are detailed protocols for performing a computational study on the electronic structure of this compound.
Computational Protocol: DFT Calculations
-
Molecule Building and Initial Optimization:
-
The 3D structure of this compound can be built using molecular modeling software.
-
An initial geometry optimization can be performed using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.
-
-
Geometry Optimization and Frequency Calculation:
-
A full geometry optimization should be performed using a chosen DFT functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-311++G** or cc-pVTZ). For iodine, a basis set with an effective core potential like LANL2DZ can be considered to reduce computational time.
-
A frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
From the optimized geometry, various electronic properties can be calculated:
-
HOMO and LUMO energies and their distribution: These are crucial for understanding the molecule's reactivity and electron-donating/accepting capabilities.[2]
-
Molecular Electrostatic Potential (MEP): This provides insight into the charge distribution and reactive sites of the molecule.
-
Natural Bond Orbital (NBO) analysis: This can be used to study charge transfer interactions within the molecule.[9]
-
Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum.[3][4]
-
-
Hypothetical Experimental Protocol: UV-Visible Spectroscopy
While no experimental spectrum for this compound is readily available, the following protocol outlines how it could be obtained to validate computational predictions.
-
Sample Preparation:
-
Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., hexane or ethanol).
-
-
Data Acquisition:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) and calculate the molar absorptivity. These values can then be compared with the results from TD-DFT calculations.
-
Workflow and Data Visualization
The following diagram illustrates a typical workflow for a computational study of the electronic structure of this compound.
Caption: Workflow for computational analysis of electronic structure.
This guide provides a framework for researchers to embark on computational studies of this compound. By carefully selecting from the compared methodologies and following the outlined protocols, it is possible to gain significant insights into the electronic structure of this and related polyhalogenated compounds, thereby aiding in the rational design of new molecules for pharmaceutical and material science applications.
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Computational Study of the Halogen AtomâBenzene Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Spectroscopic Blueprint: Confirming the Structure of 1-Bromo-3,5-diiodobenzene and Its Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel synthesized compounds is paramount. 1-Bromo-3,5-diiodobenzene and its derivatives are valuable building blocks in organic synthesis, necessitating robust analytical methodologies for their characterization. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm the structure of these polyhalogenated aromatics. This document outlines predicted and experimental data for the target molecule and related compounds, details experimental protocols, and visualizes the analytical workflow.
Data Presentation: A Comparative Spectroscopic Analysis
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and structurally related compounds. The data for this compound is predicted based on established principles and data from analogous compounds due to the limited availability of direct experimental spectra in public databases.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | ~7.8 (H2), ~8.1 (H4, H6) | s, d | ~1.5-2.0 (meta) |
| 1-Bromo-3-iodobenzene | 7.09-7.66 | m | - |
| 1,3-Dibromobenzene | 7.09-7.66 | m | - |
| 1-Bromo-3-chloro-5-iodobenzene | 7.5-7.8 | m | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C1-Br (δ, ppm) | C3,C5-I (δ, ppm) | C2,C6 (δ, ppm) | C4 (δ, ppm) |
| This compound (Predicted) | ~123 | ~95 | ~142 | ~135 |
| 1-Bromo-3-iodobenzene | 122.9, 94.5 | - | 130.5, 136.1, 137.9, 130.2 | - |
| 1,3-Dibromobenzene | 123.2 | - | 130.5, 133.4, 136.8 | - |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Predicted/Observed) |
| This compound | C₆H₃BrI₂ | 408.80[1] | 408/410 (M+), 281/283 ([M-I]+), 202 ([M-I-Br]+), 75 ([C₆H₃]+) |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.91 | 282/284 (M+), 155/157 ([M-I]+), 76 ([C₆H₄]+) |
| 1-Bromo-3-chloro-5-iodobenzene | C₆H₃BrClI | 317.35[2] | 316/318/320 (M+), 189/191 ([M-I]+), 110 ([M-I-Br]+) |
Table 4: IR Spectroscopic Data
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-Br stretch (cm⁻¹) | C-I stretch (cm⁻¹) | Out-of-plane bend (cm⁻¹) |
| This compound (Predicted) | 3100-3000 | 1600-1450 | ~680-515 | ~600-500 | 900-675 |
| Bromobenzene | 3065 | 1583, 1475, 1448 | 681 | - | 737, 681 |
| 1-Bromo-3-fluoro-4-iodobenzene | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the aromatic and halogenated carbon region (e.g., 0-150 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
EI-MS Analysis:
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
-
High-Resolution MS (HRMS) Analysis (ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive or negative ion mode.
-
Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass of the molecular ion, allowing for molecular formula confirmation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships in the spectroscopic analysis of this compound derivatives.
References
comparative analysis of different synthetic routes to 1-Bromo-3,5-diiodobenzene
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of halogenated aromatic compounds is of paramount importance. 1-Bromo-3,5-diiodobenzene is a key building block in the construction of complex organic molecules. This guide provides a comparative analysis of different potential synthetic routes to this valuable compound, offering insights into their advantages and disadvantages, supported by generalized experimental protocols and data from analogous reactions.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most direct methods involve either the introduction of a bromine atom to a di-iodinated precursor or the transformation of a functional group on a suitably substituted benzene ring. This analysis focuses on three plausible routes: a Sandmeyer reaction starting from 3,5-diiodoaniline, direct electrophilic bromination of 1,3-diiodobenzene, and a more complex multi-step synthesis originating from aniline.
| Parameter | Route 1: Sandmeyer Reaction of 3,5-Diiodoaniline | Route 2: Direct Bromination of 1,3-Diiodobenzene | Route 3: Multi-step Synthesis from Aniline (Analogous) |
| Starting Material | 3,5-Diiodoaniline | 1,3-Diiodobenzene | Aniline |
| Number of Steps | 1 | 1 | ~6 |
| Key Reactions | Diazotization, Sandmeyer Reaction | Electrophilic Aromatic Substitution (Bromination) | Acetylation, Iodination, Bromination, Hydrolysis, Diazotization, Deamination |
| Reagents | NaNO₂, HBr, CuBr | Br₂, FeBr₃ (or other Lewis acid) | Acetic anhydride, I₂, Br₂, H₂SO₄, NaNO₂, H₃PO₂ |
| Reported/Expected Yield | Moderate to Good (Estimated) | Variable, potential for over-bromination | Overall yield likely low due to multiple steps (e.g., 8.09% for a similar trihalobenzene[1]) |
| Selectivity | High, position of bromine is pre-determined | Moderate, risk of forming poly-brominated byproducts | High, directed by protecting and activating/deactivating groups |
| Scalability | Generally scalable | Potentially scalable, but purification may be challenging | Complex for large-scale synthesis due to the number of steps |
| Advantages | Direct, high regioselectivity | Potentially cost-effective if starting material is readily available | Well-established methodologies for each step, high degree of control |
| Disadvantages | Availability and stability of the diazonium salt intermediate | Potential for low selectivity and difficult purification | Long and complex synthesis, leading to low overall yield |
Experimental Protocols
Route 1: Sandmeyer Reaction of 3,5-Diiodoaniline
The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[2]
Step 1: Diazotization of 3,5-Diiodoaniline 3,5-diiodoaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Sandmeyer Reaction The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to promote the evolution of nitrogen gas and the formation of this compound. The product is then isolated by extraction and purified by crystallization or chromatography.
Route 2: Direct Electrophilic Bromination of 1,3-Diiodobenzene
This approach involves the direct introduction of a bromine atom onto the 1,3-diiodobenzene ring through an electrophilic aromatic substitution reaction.
Reaction Procedure 1,3-diiodobenzene is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride. A Lewis acid catalyst, typically iron(III) bromide, is added to the solution. Elemental bromine is then added portion-wise or dropwise at a controlled temperature, often at or below room temperature. The reaction is monitored until the starting material is consumed. The reaction mixture is then quenched, for example with an aqueous solution of sodium bisulfite, and the organic layer is washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to isolate this compound from any unreacted starting material and potential poly-brominated byproducts.
Route 3: Multi-step Synthesis from Aniline (Analogous to 1-Bromo-3-chloro-5-iodobenzene Synthesis)
This route is a more elaborate, multi-step process that offers a high degree of control over the substitution pattern. The following is an adaptation of a known synthesis for a similar tri-substituted halobenzene.[1]
Step 1: Acetylation of Aniline Aniline is reacted with acetic anhydride to protect the amino group as an acetanilide. This moderates the reactivity of the aromatic ring and directs subsequent substitutions.
Step 2 & 3: Sequential Iodination and Bromination The acetanilide is first iodinated, followed by bromination. The directing effects of the acetamido group guide the positions of the incoming halogens.
Step 4: Hydrolysis The acetamido group is hydrolyzed back to an amino group under acidic conditions.
Step 5 & 6: Deamination via Diazotization The resulting dihaloaniline is then deaminated. This is achieved by forming a diazonium salt with sodium nitrite and an acid, followed by removal of the diazonium group, for instance, with hypophosphorous acid, to yield the final product. The overall yield for a similar six-stage synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline has been reported to be around 8.09%.[1]
Visualization of Synthetic Pathways
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: Direct bromination of 1,3-diiodobenzene to yield the target compound.
Caption: An analogous multi-step synthetic route starting from aniline.
References
A Comparative Guide to the Physicochemical Properties of 1-Bromo-3,5-diiodobenzene: Validating Experimental Results with Theoretical Models
This guide provides a comprehensive comparison of the experimental and theoretical physicochemical properties of 1-Bromo-3,5-diiodobenzene. Designed for researchers, scientists, and drug development professionals, this document outlines key data, experimental methodologies, and a logical workflow for validating empirical findings with computational models. For comparative purposes, data for 1-Bromo-3,5-dichlorobenzene is also presented as a structural analog.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental and computed data for this compound and a relevant alternative, 1-Bromo-3,5-dichlorobenzene. This allows for a clear and objective comparison of their fundamental properties.
Table 1: Physical Properties of this compound and 1-Bromo-3,5-dichlorobenzene
| Property | This compound | 1-Bromo-3,5-dichlorobenzene |
| Molecular Formula | C₆H₃BrI₂ | C₆H₃BrCl₂ |
| Molecular Weight | 408.80 g/mol [1] | 225.90 g/mol [2] |
| CAS Number | 149428-64-8[1][3][4][5][6] | 19752-55-7[2] |
| Melting Point | 140 °C[3] | 73-75 °C (lit.)[2][7] |
| Boiling Point | 341.0 ± 32.0 °C (Predicted)[3] | 232 °C / 757 mmHg (lit.)[2][7] |
| Physical State | Solid[3][5][6] | White to beige-brown crystalline powder[7] |
Table 2: Spectroscopic Data Comparison (Expected and Reported)
| Spectroscopic Data | This compound (Expected) | 1-Bromo-3,5-dichlorobenzene (Reported) |
| ¹H NMR | Aromatic protons expected to appear as multiplets or distinct signals in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effects of the halogens. | ¹H NMR data is available and shows distinct signals for the aromatic protons. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with carbons bonded to halogens being significantly affected. | ¹³C NMR data is available and shows the expected number of signals for the unique carbons in the molecule. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1400 cm⁻¹), and C-Br and C-I stretching in the fingerprint region. | The NIST WebBook contains the IR spectrum for this compound, showing characteristic aromatic and carbon-halogen bond vibrations. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of one bromine and two iodine atoms. | The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the loss of halogen atoms. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the characterization of halogenated aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typically, a 90° pulse angle and a relaxation delay of 1-2 seconds are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify potential fragmentation patterns, which can provide structural information.
Mandatory Visualization
The following diagram illustrates a logical workflow for the validation of experimental results with theoretical models for a given chemical compound.
Caption: Workflow for validating experimental data with theoretical models.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]
- 3. This compound | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. studypool.com [studypool.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of 1-Bromo-3,5-diiodobenzene: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of pharmaceutical intermediates and complex organic molecules, the accurate assessment of purity is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of 1-Bromo-3,5-diiodobenzene. We present a detailed analysis of their respective methodologies, performance characteristics, and suitability for identifying and quantifying potential impurities.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For non-volatile and thermally labile compounds like many pharmaceutical ingredients, HPLC is a preferred method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification using mass spectrometry.[3] GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.[3]
Comparison of HPLC and GC-MS for Purity Analysis
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis, including the nature of potential impurities, desired sensitivity, and the need for structural elucidation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[1] | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[3] |
| Analytes | Non-volatile and thermally sensitive compounds.[2] | Volatile and semi-volatile compounds.[3] |
| Sensitivity | Dependent on the detector (e.g., UV, DAD). Generally in the ppm to ppb range.[4] | High sensitivity, often in the ppb to ppt range, especially with selected ion monitoring (SIM).[4] |
| Impurity ID | Based on retention time relative to standards. Structural information requires coupling with MS. | Provides mass spectra for structural elucidation and identification of unknown impurities.[3] |
| Sample Prep | Simple dissolution in a suitable solvent.[5] | May require derivatization for non-volatile impurities. |
| Run Time | Typically 10-60 minutes.[6] | Generally faster, often a few minutes.[6] |
| Cost | Can be more expensive due to solvent consumption and pump maintenance.[7] | Generally more cost-effective for volatile analysis.[7] |
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. The synthesis of halogenated benzenes often involves electrophilic aromatic substitution, which can lead to isomers and incompletely halogenated species.[1] Potential impurities could include:
-
Starting Materials: e.g., 1,3,5-tribromobenzene, aniline derivatives.
-
Intermediates: e.g., partially iodinated bromobenzenes.
-
Isomers: e.g., 1-Bromo-2,4-diiodobenzene, 1-Bromo-2,6-diiodobenzene.
-
Byproducts: e.g., compounds with different halogenation patterns (diodo-dibromobenzenes, etc.).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound and the separation of related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Analytical Column:
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
A starting concentration of 50% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration is a good starting point.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general method for the analysis of this compound and its volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
Analytical Column:
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a common choice for separating aromatic compounds.[8]
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program:
-
An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
Injector:
-
Split/splitless inlet, with an injection volume of 1 µL in splitless mode.
-
Injector temperature: 250°C
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
Acquisition Mode: Full scan for initial impurity identification, with the option of Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Data
| Compound | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity 1 (e.g., 1,3-Dibromo-5-iodobenzene) | 12.8 | 0.2 |
| Impurity 2 (e.g., 1-Bromo-3-iodobenzene) | 10.5 | 0.1 |
| Unknown Impurity | 16.1 | 0.2 |
Table 2: Hypothetical GC-MS Impurity Profile Data
| Compound | Retention Time (min) | Key Mass Ions (m/z) | Area (%) |
| This compound | 18.5 | 408, 329, 202 | 99.6 |
| Impurity A (e.g., 1,3,5-Tribromobenzene) | 16.2 | 312, 233, 154 | 0.15 |
| Impurity B (e.g., Diiodobenzene isomer) | 17.9 | 330, 203, 76 | 0.25 |
Visualization of Experimental Workflows
Caption: Workflow for purity assessment by HPLC.
Caption: Workflow for purity assessment by GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a robust method for routine quality control, providing reliable quantification of the main component and known impurities. GC-MS offers the distinct advantage of identifying unknown volatile and semi-volatile impurities through mass spectral data, making it an invaluable tool for in-depth impurity profiling and method development. The choice of technique will ultimately be guided by the specific analytical goals, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, a combination of both techniques may be employed.
References
- 1. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. peerj.com [peerj.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Use of 1-Bromo-3,5-diiodobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the choice of starting materials is a critical determinant of efficiency, cost, and overall success. Halogenated aromatic compounds are foundational building blocks, prized for their versatility in cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-3,5-diiodobenzene, a uniquely functionalized reagent, and compares its performance with viable alternatives.
Introduction to this compound: The Advantage of Differential Reactivity
This compound is a tri-halogenated benzene derivative featuring one bromine and two iodine atoms. Its principal advantage lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, allowing for selective, sequential cross-coupling reactions. This feature enables the controlled and stepwise introduction of different functionalities onto the aromatic ring, a highly desirable attribute in the synthesis of complex molecules for pharmaceutical and materials science applications.
Cost Analysis
The economic viability of a synthetic route is a crucial consideration. The following table provides a comparative cost analysis of this compound and its common alternatives. Prices are based on commercially available research-grade quantities and may vary between suppliers and over time.
| Compound | Molecular Weight ( g/mol ) | Price (USD/g) - Representative |
| This compound | 408.80 | ~$13.80 |
| 1,3-Dibromobenzene | 235.90 | ~$0.35 - $0.74 |
| 1,3,5-Trichlorobenzene | 181.45 | ~$0.88 |
| 1,3,5-Tribromobenzene | 314.78 | ~$0.84 |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.
Performance Comparison in Cross-Coupling Reactions
The primary benefit of this compound is its utility in selective cross-coupling reactions. The following sections detail its performance in Suzuki-Miyaura and Sonogashira couplings, two of the most widely used C-C bond-forming reactions in organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The differential reactivity of the C-I and C-Br bonds in this compound allows for selective coupling at the iodine positions first, followed by coupling at the bromine position under different reaction conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
A general procedure for the selective Suzuki-Miyaura coupling at the C-I bond of a bromo-iodoarene is as follows:
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine the bromo-iodoarene (1.0 eq.), the desired boronic acid (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., toluene/water or dioxane/water).
-
Reaction Conditions: Stir the mixture at a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Second Coupling: For sequential coupling at the C-Br bond, a second boronic acid can be added to the reaction mixture along with additional catalyst and base, often requiring a higher reaction temperature (e.g., 100-110 °C) to facilitate the reaction at the less reactive C-Br bond.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C-I bonds of this compound are more reactive than the C-Br bond.
Experimental Protocol: Selective Sonogashira Coupling
A general procedure for a selective Sonogashira coupling at the C-I bond is as follows:
-
Reaction Setup: To a solution of the bromo-iodoarene (1.0 eq.) and the terminal alkyne (2.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating, and its progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
The ability to perform the initial coupling at the C-I positions under mild conditions, while leaving the C-Br bond intact for subsequent transformations, is a significant advantage.
Safety and Environmental Considerations
A thorough cost-benefit analysis must include safety and environmental factors. The following table summarizes the known hazards of this compound and its alternatives.
| Compound | GHS Hazard Statements | Key Toxicity Data | Environmental Impact |
| This compound | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | No specific LD50 data readily available. Handle with standard precautions for halogenated aromatics. | Organoiodine compounds can be persistent in the environment. Their environmental fate and transport are influenced by factors like volatility and hydrophobicity.[1] |
| 1,3-Dibromobenzene | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | LD50 Oral (Mouse): 2250 mg/kg. | Persistent and bioaccumulative potential. Classified as very toxic to aquatic life.[2] |
| 1,3,5-Trichlorobenzene | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | LD50 Oral (Rat): 800 mg/kg.[3] | Harmful to aquatic life with long-lasting effects. Can be persistent in soil and sediment.[3][4] |
| 1,3,5-Tribromobenzene | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | No specific LD50 data readily available. Handle with standard precautions. | May cause long-lasting harmful effects to aquatic life.[5] |
Organobromine and organoiodine compounds are generally considered to be less mobile in the environment than their organochlorine counterparts due to higher reactivity and hydrophobicity.[1] However, the persistence and potential for bioaccumulation of all halogenated aromatics necessitate responsible handling and disposal.
Logical Workflow and Decision Making
The selection of a halogenated aromatic building block depends on the specific synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
The cost-benefit analysis of this compound reveals a clear trade-off between its higher initial cost and its significant synthetic advantages. For complex syntheses that demand precise, stepwise functionalization of an aromatic core, the differential reactivity of its C-I and C-Br bonds offers a level of control that is difficult to achieve with more economical but symmetrical alternatives. This can lead to shorter, more efficient synthetic routes, potentially offsetting the higher initial reagent cost through reduced downstream processing and increased overall yield of the target molecule.
For simpler synthetic targets where symmetrical functionalization is acceptable, reagents like 1,3-dibromobenzene or 1,3,5-trichlorobenzene present a more cost-effective option. However, the choice of any halogenated aromatic must be made with careful consideration of its associated safety and environmental profile. Ultimately, the optimal choice will depend on a holistic evaluation of the specific synthetic goals, budgetary constraints, and commitment to green chemistry principles.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Iodination of Bromobenzenes
For Researchers, Scientists, and Drug Development Professionals
The conversion of aryl bromides to aryl iodides, often termed an aromatic Finkelstein reaction, is a pivotal transformation in modern organic synthesis. Aryl iodides are highly sought-after intermediates in cross-coupling reactions due to the high reactivity of the C-I bond. This guide provides a comparative analysis of leading alternative reagents and methodologies for the iodination of bromobenzenes, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Key Iodination Methods
The following table summarizes the performance of prominent methods for the iodination of bromobenzenes, offering a direct comparison of their key reaction parameters and outcomes.
| Method | Catalyst System | Iodide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| Copper-Catalyzed | 5 mol% CuI, 10 mol% N,N'-dimethylethylenediamine | 2.0 eq. NaI | Dioxane | 110 | 21-27 | 97-99 | High yields, good functional group tolerance.[1] |
| Nickel-Catalyzed | NiBr₂ (cat.), Zn | KI | HMPA | 50 | 2 | ~95 | Milder conditions compared to some traditional methods.[2] |
| Palladium-Catalyzed | Pd₂(dba)₃ (cat.), ligand | Aryl Iodide | Toluene | 100 | 12 | Substrate dependent | High selectivity in sequential couplings.[3] |
| Photo-induced (Metal-Free) | None (catalytic I₂) | 2.0 eq. NaI | Acetonitrile | Room Temp. | 36-40 | 56-93 | Metal-free, exceptionally mild conditions, environmentally friendly.[4][5] |
In-Depth Analysis of Iodination Methodologies
This section provides a detailed examination of each major iodination strategy, including reaction mechanisms and experimental protocols.
Copper-Catalyzed Aromatic Finkelstein Reaction
The copper-catalyzed Finkelstein reaction is a robust and widely adopted method for the iodination of aryl bromides. The work of Buchwald and others has established this method as a reliable tool in organic synthesis.[1] A combination of a copper(I) source, typically CuI, and a diamine ligand facilitates the halogen exchange.
Reaction Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) complex, followed by a halide exchange with iodide and subsequent reductive elimination to afford the aryl iodide and regenerate the active catalyst.
Copper-Catalyzed Iodination Pathway
Experimental Protocol (Buchwald's Method): An oven-dried Schlenk tube is charged with CuI (9.5 mg, 0.05 mmol, 5 mol%), NaI (300 mg, 2.0 mmol), and the bromobenzene substrate (1.0 mmol). The tube is evacuated and backfilled with argon. Dioxane (1.0 mL) and N,N'-dimethylethylenediamine (11 µL, 0.10 mmol, 10 mol%) are added via syringe. The reaction mixture is then heated to 110 °C and stirred for the time indicated in the data table. After cooling to room temperature, the reaction is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel.
Nickel-Catalyzed Aromatic Finkelstein Reaction
Nickel catalysis offers an alternative to copper for the iodination of aryl bromides, often under milder conditions. Pioneering work by Takagi and co-workers demonstrated the feasibility of this transformation.[2]
Reaction Mechanism: The mechanism is thought to involve the in-situ generation of a Ni(0) species, which undergoes oxidative addition with the aryl bromide. Subsequent halide exchange with iodide and reductive elimination yields the desired aryl iodide.
Nickel-Catalyzed Iodination Pathway
Experimental Protocol: To a reaction vessel containing a magnetic stir bar are added NiBr₂ (catalytic amount), zinc powder (to generate Ni(0) in situ), and potassium iodide. The vessel is sealed and flushed with an inert gas. Hexamethylphosphoramide (HMPA) and the bromobenzene substrate are then added. The mixture is stirred at 50 °C for approximately 2 hours. After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.[2]
Palladium-Catalyzed Iodination
While less common for the direct conversion of simple bromobenzenes to iodobenzenes, palladium catalysis is highly effective in sequential cross-coupling reactions where the differential reactivity of C-I and C-Br bonds is exploited.[3] In some instances, an aryl iodide can be used as the iodine source in a transfer iodination.
Reaction Mechanism: The mechanism can vary depending on the specific reaction, but a common pathway involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by a series of steps that can include halide exchange or reaction with an iodinating agent, and concluding with reductive elimination.
References
A Comparative Kinetic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of 1-Bromo-3,5-diiodobenzene in three prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. Due to the limited availability of direct kinetic data for this compound, this guide draws upon established principles of cross-coupling reactions and data from analogous polyhalogenated aromatic compounds to offer a predictive comparison. The unique structure of this compound, featuring both iodine and bromine substituents, allows for selective functionalization, making it a valuable building block in organic synthesis.
Principles of Reactivity in Polyhalogenated Arenes
The reactivity of halogenated aromatic compounds in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-X bond strength decreases down the halogen group: C-Cl > C-Br > C-I. This trend is a critical factor in reactions where the cleavage of the C-X bond occurs in the rate-determining step, such as the oxidative addition to a Pd(0) complex.[1] Consequently, the general order of reactivity is C-I > C-Br > C-Cl.[1] This differential reactivity allows for chemoselective reactions on polyhalogenated substrates by carefully controlling reaction conditions.[2]
Comparative Kinetic Data
While specific rate constants for this compound are not extensively documented, the relative reactivity of the C-I and C-Br bonds can be inferred from studies on analogous compounds. The significantly weaker C-I bond will undergo oxidative addition to the palladium catalyst much more readily than the C-Br bond.
| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Relative Reactivity (C-I vs. C-Br) | Key Kinetic Features |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-I >> C-Br | Oxidative addition is often the rate-determining step.[3] The reaction can be performed selectively at the iodo position under controlled conditions. |
| Heck Coupling | Alkene | Pd(0) complex (e.g., Pd(OAc)₂/phosphine ligand), Base (e.g., Et₃N) | C-I > C-Br | The oxidative addition of the aryl halide to the Pd(0) catalyst is a key step in the catalytic cycle.[4] |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C-I >> C-Br | The reaction is highly selective for the C-I bond, allowing for monofunctionalization of bromo-iodo arenes.[2][5] |
Experimental Protocols
A generalized methodology for conducting kinetic studies of these cross-coupling reactions is outlined below. This protocol can be adapted for the investigation of this compound.
General Procedure for Kinetic Analysis of Cross-Coupling Reactions
Objective: To determine the reaction rate and selectivity of the coupling reaction of this compound with a given coupling partner.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid, styrene, or phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Copper(I) salt (for Sonogashira coupling, e.g., CuI)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., dilute acid)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., GC, HPLC, NMR)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substrate, coupling partner, catalyst, and internal standard in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solvent, base, and ligand (if applicable).
-
Initiation of Reaction: To the stirred solution, add the substrate, coupling partner, and internal standard. Initiate the reaction by adding the palladium catalyst (and copper co-catalyst for Sonogashira).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration of the starting material and product(s) as a function of time to determine the reaction rate. For competitive reactions on this compound, the relative formation rates of the mono-iodo-coupled, mono-bromo-coupled, and di-coupled products will indicate the kinetic selectivity.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
References
A Comparative Performance Analysis of 1-Bromo-3,5-diiodobenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the efficient synthesis of complex molecular architectures. 1-Bromo-3,5-diiodobenzene is a versatile trihalogenated aromatic compound that offers multiple reactive sites for sequential functionalization. This guide provides an objective comparison of its performance in key cross-coupling reactions against relevant alternatives, supported by established reactivity principles and representative experimental data.
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a primary determinant of reactivity, following the general trend: C-I > C-Br > C-Cl. This inherent hierarchy allows for selective reactions at the more labile C-I bonds, while leaving the C-Br bond available for subsequent transformations.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The higher reactivity of the carbon-iodine bonds in this compound makes it a superior substrate for selective mono- or di-arylation compared to its tribromo analogue.
Table 1: Comparison of Aryl Halides in a Model Suzuki-Miyaura Reaction
| Substrate | Alternative(s) | Key Performance Differentiator | Expected Major Product (Mono-arylation) | Typical Reported Yield Range (for analogous compounds) |
| This compound | 1,3,5-Tribromobenzene | Higher reactivity of C-I bonds allows for selective coupling at lower temperatures. | 1-Bromo-3,5-diarylbenzene | 85-95% |
| 1,3-Dibromo-5-iodobenzene | Similar selective reactivity at the C-I bond. | 1,3-Dibromo-5-arylbenzene | 88-95% |
Yields are based on representative data for similar polyhalogenated benzenes and may vary depending on the specific boronic acid, catalyst, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of a polyhalogenated benzene at the most reactive halogen site.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bonds in this compound is particularly advantageous, often allowing for milder reaction conditions compared to brominated analogues.
Table 2: Comparison of Aryl Halides in a Model Sonogashira Reaction
| Substrate | Alternative(s) | Key Performance Differentiator | Expected Major Product (Mono-alkynylation) | Typical Reported Yield Range (for analogous compounds) |
| This compound | 1,3,5-Tribromobenzene | C-I bonds react preferentially, enabling selective synthesis of mono- or di-alkynylated products. | 1-Bromo-3,5-di(alkynyl)benzene | 90-96% |
| 1,3-Dibromo-5-iodobenzene | Selective reaction at the C-I position is highly favored. | 1,3-Dibromo-5-alkynylbenzene | 92-98% |
Yields are based on representative data for similar polyhalogenated benzenes and may vary depending on the specific alkyne, catalyst system, and reaction conditions. Iodides generally give higher yields than bromides in Sonogashira couplings.[1]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the selective mono-alkynylation of a polyhalogenated benzene.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper catalyst in the chosen anhydrous solvent.
-
Add the terminal alkyne to the mixture.
-
Add the amine base dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis
Polyhalogenated benzenes are valuable scaffolds in medicinal chemistry for the synthesis of kinase inhibitors. The ability to selectively functionalize the aromatic ring at different positions allows for the creation of diverse libraries of compounds to probe the binding pockets of kinases. For instance, the scaffold of this compound can be utilized to synthesize inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors often target the ATP-binding site of the EGFR kinase domain.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow: Sequential Cross-Coupling
The differential reactivity of the halogens in this compound allows for a logical and efficient workflow for the synthesis of unsymmetrically substituted benzene derivatives. This is exemplified by a sequential Sonogashira and Suzuki coupling.
Caption: Workflow for sequential functionalization of this compound.
References
A Guide to the Characterization of Crystalline Polymorphs: A Case Study Approach with 1-Bromo-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and fine chemicals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for the efficacy, safety, and manufacturability of a product. While 1-Bromo-3,5-diiodobenzene is a valuable building block in organic synthesis, to date, no specific polymorphs have been reported in the scientific literature. This guide, therefore, uses this compound as a hypothetical case study to present a comprehensive overview of the modern techniques and workflows used to screen for and characterize polymorphic forms of a new chemical entity.
Polymorph Screening Workflow
A systematic approach is essential for discovering and identifying all relevant polymorphic forms of a substance. The following workflow outlines a typical strategy for a comprehensive polymorph screen.
Safety Operating Guide
Proper Disposal of 1-Bromo-3,5-diiodobenzene: A Safety and Operational Guide
This document provides comprehensive guidance on the proper disposal of 1-Bromo-3,5-diiodobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures in a controlled laboratory environment.
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If working in a poorly ventilated area or where dust may be generated, use a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates.[3]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash .[3][4]
Step 1: Waste Segregation and Collection
-
Pure Chemical Waste: Collect unused or unwanted this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound must be treated as hazardous waste. Collect these materials in a separate, clearly labeled container or a double-bagged, clear plastic bag for solid waste.[5]
Step 2: Container Management
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[5][6] Avoid using food-grade containers.
-
Headroom: Do not fill liquid waste containers beyond the neck; leave at least one inch of headroom to allow for expansion.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., irritant).[3][5]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5][7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste Satellite Accumulation Area within your laboratory.[3][6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
Segregation: Store containers of this compound away from incompatible materials, such as strong oxidizing agents.[6][8]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3][9]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal contractor.
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[10][11]
Step 5: Handling Empty Containers
-
Empty containers that previously held this compound must be decontaminated before disposal.[7]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[7]
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7]
-
After rinsing with solvent, rinse again with water. Once clean and air-dried, the container may be disposed of in the regular trash or, preferably, reused for compatible waste.[7]
Emergency Procedures for Spills
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Increase ventilation in the area of the spill.
-
Protect: Wear the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Contain: Prevent the spill from spreading or entering drains.[1][10]
-
Clean-Up: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1] Avoid creating dust. For a liquid solution, absorb the spill with an inert material (e.g., sand, vermiculite) and collect the contaminated absorbent as hazardous waste.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your institution's EHS department immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. aarti-industries.com [aarti-industries.com]
Essential Safety and Operational Guide for Handling 1-Bromo-3,5-diiodobenzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diiodobenzene. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is a chemical compound that presents several hazards. It is known to cause skin irritation and serious eye irritation.[1][2] Inhalation of its dust or fumes may lead to respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to safe handling procedures are mandatory.
Hazard Classification Table
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment must be utilized at all times when handling this compound.
Required PPE Table
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Impervious and fire/flame resistant clothing is recommended for enhanced protection.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If ventilation is inadequate or irritation is experienced, a full-face respirator should be used.[3] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling :
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Keep the container tightly closed when not in use to prevent the release of fumes.[1]
-
Minimize dust generation and accumulation.[4]
-
-
Storage :
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4] |
| Ingestion | Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
-
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][4]
-
Do not allow the product to enter drains, other waterways, or soil.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
